Cholecystokinin-J
Description
Properties
CAS No. |
144396-38-3 |
|---|---|
Molecular Formula |
C49H66N6O16S |
Molecular Weight |
1027.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C49H66N6O16S/c1-6-8-15-36(52-46(63)39(55-48(65)70-49(3,4)5)28-33-19-23-35(24-20-33)71-72(66,67)68)43(60)50-30-41(57)51-38(27-32-17-21-34(56)22-18-32)45(62)53-37(16-9-7-2)44(61)54-40(29-42(58)59)47(64)69-26-25-31-13-11-10-12-14-31/h10-14,17-24,36-40,56H,6-9,15-16,25-30H2,1-5H3,(H,50,60)(H,51,57)(H,52,63)(H,53,62)(H,54,61)(H,55,65)(H,58,59)(H,66,67,68)/t36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
TUDCKMOFZXPUTC-HECCNADXSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Appearance |
Solid powder |
Other CAS No. |
144396-38-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXGYXD |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Boc-Tyr(SO3)-Nle-Gly-Tyr-Nle-Asp-PEE CCK-J cholecystokinin-J tert-butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-norleucyl-aspartic acid 2-phenylethyl este |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Cholecystokinin
Disclaimer: No scientifically recognized molecule designated "Cholecystokinin-J" exists in published literature. This guide details the mechanism of the well-established hormone and neurotransmitter, Cholecystokinin (CCK).
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that plays a vital role in regulating gastrointestinal function and various central nervous system processes.[1][2] Secreted by I-cells of the small intestine in response to fats and proteins, CCK orchestrates digestion by stimulating pancreatic enzyme secretion and gallbladder contraction.[1][2] It also functions as a key satiety signal.[2] The diverse biological effects of CCK are mediated through two distinct G protein-coupled receptors (GPCRs): the Cholecystokinin-1 Receptor (CCK1R, formerly CCK-A for 'alimentary') and the Cholecystokinin-2 Receptor (CCK2R, formerly CCK-B for 'brain'). This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate the actions of CCK.
Receptor Binding and Selectivity
The actions of CCK are initiated by its binding to CCK1R and CCK2R. These receptors exhibit distinct ligand specificities, which dictates their primary physiological roles.
-
CCK1 Receptor (CCK1R): This receptor shows a high affinity for sulfated forms of CCK, such as CCK-8s. It has a 500- to 1,000-fold lower affinity for non-sulfated CCK and gastrin. This selectivity ensures that CCK1R is primarily activated by postprandial CCK release, mediating functions like pancreatic secretion and gallbladder contraction.
-
CCK2 Receptor (CCK2R): In contrast, the CCK2R binds both sulfated and non-sulfated CCK, as well as the related peptide hormone gastrin, with similarly high affinity. This receptor is predominant in the brain and stomach, where it is involved in anxiety, pain perception, and the regulation of gastric acid secretion.
The structural basis for this selectivity lies in the amino acid sequences of the receptors' extracellular domains. The CCK1R requires the sulfated tyrosine residue present in CCK for high-affinity binding, whereas the CCK2R's binding is primarily dependent on the shared C-terminal tetrapeptide amide sequence of CCK and gastrin.
Signal Transduction Pathways
Upon agonist binding, both CCK1R and CCK2R undergo conformational changes that trigger complex intracellular signaling networks. While both receptors primarily couple to the Gq class of heterotrimeric G proteins, evidence demonstrates a promiscuous coupling to other G protein subtypes, leading to a diverse array of cellular responses.
Gq/11-Mediated Signaling
The canonical signaling pathway for both CCK1R and CCK2R is through the activation of Gαq/11.
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C-β (PLC-β).
-
Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of CCK receptor activation.
-
Protein Kinase C Activation: DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, modulating cellular activity.
This pathway is fundamental to CCK's effects on enzyme secretion, smooth muscle contraction, and neurotransmitter release.
Gs and Gi-Mediated Signaling
Recent structural and functional studies have revealed that CCK1R can also couple to Gs and Gi proteins.
-
Gs Coupling: Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In pancreatic beta cells, Gs-PKA/Epac signaling contributes significantly to CCK-mediated insulin secretion under high-glucose conditions.
-
Gi Coupling: Coupling to Gi inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The structural basis for CCK1R's ability to engage with Gs, Gi, and Gq proteins has been elucidated by cryo-electron microscopy, revealing specific conformational determinants in the receptor's intracellular loops.
Mitogen-Activated Protein Kinase (MAPK) Pathway
CCK receptor activation also leads to the stimulation of the MAPK/ERK pathway, which is crucial for regulating cell proliferation and apoptosis. This activation can occur through both G-protein-dependent and β-arrestin-mediated mechanisms. In pancreatic cells, CCK2R-induced Src activation upstream of the ERK pathway contributes to proliferative effects.
Signaling Pathway Diagrams
Caption: CCK1R Canonical (Gq) and Gs Signaling Pathways.
Caption: CCK2R Gq-Mediated and MAPK Signaling Pathways.
Quantitative Pharmacological Data
The characterization of CCK receptor function relies on quantitative analysis of ligand binding and functional responses. The following tables summarize key pharmacological parameters for CCK peptides at human CCK1 and CCK2 receptors.
Table 1: Ligand Binding Affinities (Ki) at CCK Receptors
| Ligand | CCK1 Receptor (Ki) | CCK2 Receptor (Ki) | Reference |
|---|---|---|---|
| CCK-8 (sulfated) | ~0.6-1 nM | ~0.3-1 nM | |
| Gastrin | >1000 nM | ~0.3-1 nM | |
| CCK-8 (desulfated) | ~300-500 nM | ~0.3-1 nM |
| CCK-4 | >1000 nM | ~3-10 nM | |
Table 2: Functional Potency (EC50) of CCK-8
| Assay Type | Receptor | Cell Line | EC50 | Reference |
|---|---|---|---|---|
| Calcium Flux | CCK1R | Recombinant Cell Line | 0.417 nM | |
| Inositol Phosphate Production | CCK2R (mouse) | Recombinant Cell Line | ~0.2-0.4 nM |
| cAMP Production | CCK1R | HEK293s | ~100-1000 nM | |
Note: Values are approximate and can vary based on experimental conditions, species, and tissue/cell type.
Key Experimental Protocols
Elucidating the mechanism of action of CCK involves a range of in vitro and cellular assays. Below is a detailed methodology for a common experiment to measure CCK receptor activation.
Protocol: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of CCK1R activation by monitoring changes in intracellular calcium concentration using a fluorescent indicator in a recombinant cell line.
Objective: To determine the potency (EC50) of a CCK analog in activating the CCK1R.
Materials:
-
HiTSeeker CCK1R cell line (or other suitable cell line expressing the receptor, e.g., HEK293, CHO).
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CCK-8 (sulfated) as a reference agonist.
-
Test compounds (e.g., novel agonists or antagonists).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capability and injectors (e.g., FlexStation or FLIPR).
Workflow Diagram:
Caption: Experimental Workflow for a Calcium Mobilization Assay.
Procedure:
-
Cell Plating: Seed CCK1R-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer the next day. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Dye Preparation: Prepare a loading buffer by diluting the calcium indicator dye (e.g., Fluo-4 AM to 2 µM) in HBSS/HEPES buffer. Add Pluronic F-127 (0.02%) to aid dye solubilization.
-
Dye Loading: Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate the plate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove any excess extracellular dye. Leave 100 µL of buffer in each well after the final wash.
-
Compound Preparation: Prepare serial dilutions of CCK-8 and test compounds in HBSS/HEPES buffer at 2X the final desired concentration.
-
Measurement: a. Place the cell plate into the fluorescence microplate reader, pre-set to 37°C. b. Set the instrument to record fluorescence kinetically (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). c. Record a stable baseline fluorescence for 10-20 seconds. d. Program the instrument's injector to add 100 µL of the 2X compound solutions to the wells. e. Continue recording the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
Data Analysis: a. For each well, determine the peak fluorescence intensity after compound addition and subtract the average baseline fluorescence. b. Normalize the data (e.g., as a percentage of the maximal response to a saturating concentration of CCK-8). c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value.
Conclusion
The mechanism of action of Cholecystokinin is a complex and multifaceted process, primarily initiated by the binding to two distinct GPCRs, CCK1R and CCK2R. The canonical signaling cascade proceeds through Gq-PLC-IP3-Ca²⁺, but is diversified by coupling to Gs and Gi proteins and the engagement of the MAPK pathway. This signaling promiscuity allows CCK to exert a wide range of physiological effects, from regulating digestion to modulating complex brain functions. A thorough understanding of these pathways, supported by robust quantitative and experimental analysis, is essential for the development of novel therapeutics targeting the CCK system for metabolic disorders, gastrointestinal diseases, and neurological conditions.
References
A Technical Guide to the Discovery and Synthesis of Cholecystokinin
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Cholecystokinin-J" did not yield a specifically recognized peptide variant with this designation in the scientific literature. It is presumed that the query refers to the broader family of Cholecystokinin (CCK) peptides. This guide therefore provides a comprehensive overview of the discovery, synthesis, and biological significance of Cholecystokinin, with a particular focus on its well-characterized and biologically active isoforms.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide that plays a pivotal role in the regulation of gastrointestinal function and various central nervous system processes. Initially identified for its ability to stimulate gallbladder contraction, the understanding of CCK's multifaceted nature has expanded significantly since its discovery. It is now known to exist in multiple molecular forms, all derived from a common precursor protein, preprocholecystokinin. These isoforms, which vary in length, are expressed in a tissue-specific manner and exhibit a range of biological activities. This guide delves into the historical discovery of CCK, the intricate pathways of its biosynthesis, detailed protocols for its chemical and enzymatic synthesis, and its physiological significance, providing a technical resource for professionals in the field of life sciences and drug development.
Discovery and Historical Context
The journey to understanding Cholecystokinin began in 1928 when Andrew Conway Ivy and Eric Oldberg discovered a substance in extracts of the upper small intestine that caused the gallbladder to contract. They named this substance "cholecystokinin," from the Greek words chole (bile), cysto (sac), and kinin (to move). Later, in 1943, Alan A. Harper and Henry S. Raper identified a hormone that stimulated pancreatic enzyme secretion, which they named "pancreozymin." It was subsequently demonstrated that cholecystokinin and pancreozymin were, in fact, the same molecule, and the name cholecystokinin was adopted. The pioneering work of Swedish biochemists Johannes Erik Jorpes and Viktor Mutt in the 1960s led to the isolation and sequencing of porcine CCK, revealing it to be a peptide hormone.[1] This foundational work paved the way for a deeper understanding of its various forms and functions.
Biosynthesis and Molecular Forms of Cholecystokinin
Cholecystokinin is synthesized as a 115-amino acid preprohormone.[1] Through a series of post-translational modifications, this precursor is processed into several biologically active peptide fragments. This processing pathway is crucial for generating the diversity of CCK isoforms observed in different tissues.
Post-Translational Processing of Preprocholecystokinin
The conversion of prepro-CCK to its active forms involves several key enzymatic steps:
-
Signal Peptide Cleavage: The N-terminal signal peptide is removed as the preprohormone enters the endoplasmic reticulum, yielding pro-CCK.
-
Tyrosine Sulfation: A critical modification for the biological activity of many CCK peptides is the sulfation of a specific tyrosine residue. This reaction is catalyzed by tyrosylprotein sulfotransferase in the trans-Golgi network.
-
Endoproteolytic Cleavage: Pro-CCK undergoes cleavage at specific basic amino acid residues (arginine and lysine) by prohormone convertases (PCs), such as PC1/3 and PC2. The differential expression of these enzymes in various tissues contributes to the tissue-specific pattern of CCK isoform production.
-
Exopeptidase Trimming: The basic residues at the C-terminus of the cleaved fragments are removed by carboxypeptidases.
-
C-terminal Amidation: For many CCK peptides, the C-terminal glycine residue is converted to an amide group, a modification that is often essential for full biological activity.
Major Isoforms of Cholecystokinin
The differential processing of pro-CCK results in a family of peptides of varying lengths. The nomenclature of these isoforms is based on the number of amino acid residues they contain.
| Isoform | Number of Amino Acids | Primary Location |
| CCK-58 | 58 | Intestine, Plasma |
| CCK-39 | 39 | Intestine, Plasma |
| CCK-33 | 33 | Intestine, Plasma |
| CCK-22 | 22 | Intestine, Plasma |
| CCK-8 | 8 | Central Nervous System, Intestine |
Synthesis of Cholecystokinin Peptides
The synthesis of CCK peptides, particularly the sulfated forms, presents unique challenges due to the acid-lability of the tyrosine-O-sulfate ester. Both chemical (solid-phase) and enzymatic methods have been developed to produce these peptides for research and therapeutic purposes. The synthesis of CCK-8 is often a focal point due to its high biological potency.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Sulfated CCK-8
Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol is a representative example for the synthesis of sulfated CCK-8 (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂).
1. Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
2. Stepwise Amino Acid Coupling:
-
Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin's amino group using a solution of piperidine in DMF (typically 20%).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat these deprotection, washing, and coupling steps for each amino acid in the sequence, starting from the C-terminal Phenylalanine and proceeding to the N-terminal Aspartic acid. Use appropriately side-chain protected amino acids (e.g., Asp(OtBu), Tyr(tBu)).
3. On-Resin Sulfation:
-
After coupling the Tyrosine residue and removing its Fmoc group, perform the sulfation reaction while the peptide is still attached to the solid support.
-
Use a sulfur trioxide complex, such as sulfur trioxide-pyridine or sulfur trioxide-DMF complex, in a suitable solvent like DMF or N-methylpyrrolidone (NMP). The reaction is typically carried out at room temperature for several hours.
4. Cleavage and Deprotection:
-
After the entire peptide sequence is assembled and sulfated, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.
-
Use a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to prevent side reactions.
5. Purification:
-
Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.
6. Characterization:
-
Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Experimental Protocol: Enzymatic Synthesis of CCK-8 Fragments
Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often avoiding the need for extensive side-chain protection. The synthesis is typically performed by the sequential coupling of smaller peptide fragments catalyzed by proteases in organic or aqueous-organic media.
1. Synthesis of Di- and Tri-peptide Fragments:
-
Synthesize smaller peptide fragments (di- or tri-peptides) of the CCK-8 sequence. For example, Z-Gly-Trp-Met-OEt can be synthesized by coupling Z-Gly-Trp-OCam with Met-OEt catalyzed by α-chymotrypsin in acetonitrile.[2]
-
The choice of enzyme (e.g., α-chymotrypsin, papain, thermolysin) depends on the specific peptide bond to be formed.[3]
2. Fragment Condensation:
-
Couple the synthesized fragments in a stepwise manner. For instance, the fragment Z-Gly-Trp-Met-OR can be condensed with H-Asp(OtBu)-Phe-NH₂ using α-chymotrypsin.[4]
-
The reaction conditions, such as the organic solvent, water content, and pH, need to be optimized for each coupling step to maximize the yield.
3. Deprotection and Purification:
-
After the full-length peptide is assembled, remove the N- and C-terminal protecting groups.
-
Purify the final product using RP-HPLC as described for the solid-phase synthesis method.
Quantitative Data from Enzymatic Synthesis:
-
A yield of 81% has been reported for the synthesis of the tripeptide Z-Gly-Trp-Met-OEt.
-
The overall yield for the production of 2g of this pure tripeptide, including reaction and purification, was 71%.
-
For the condensation of a tripeptide and a dipeptide fragment to form a pentapeptide of CCK-8, a yield of 80% was achieved with an optimized acyl-donor ester.
-
The overall yield for a gram-scale synthesis of a pentapeptide fragment, including deprotection and purification, was reported to be 39%.
Biological Activity and Signaling Pathway
CCK exerts its physiological effects by binding to two G protein-coupled receptors: CCK-A (alimentary) and CCK-B (brain) receptors. The CCK-A receptor is found predominantly in the gastrointestinal system, while the CCK-B receptor, which also functions as the gastrin receptor, is the primary form in the brain.
Comparative Biological Potency of CCK Isoforms
Different isoforms of CCK can exhibit varying potencies in different biological assays. The sulfation of the tyrosine residue is crucial for high-affinity binding to the CCK-A receptor.
| Assay | CCK-39 Potency (relative to CCK-8 = 1.0) | CCK-33 Potency (relative to CCK-8 = 1.0) |
| Canine Pancreatic Secretion (in vivo) | 4.1 | 2.2 |
| Rat Pancreatic Secretion (in vivo) | 2.1 | 5.4 |
| Rat Pancreatic Secretion (in vitro) | - | 1.7 |
| Guinea Pig Gallbladder Contraction (in vivo) | - | 1.3 |
| Guinea Pig Gallbladder Contraction (in vitro) | - | 1.8 |
Data adapted from a study comparing the bioactivity of CCK analogues.
Interestingly, while CCK-8 is highly potent, longer forms like CCK-33 and CCK-39 can be equally or even more potent in certain physiological contexts, suggesting that the entire peptide structure can influence biological activity.
Cholecystokinin Signaling Pathway
Upon binding of CCK to its receptors, a cascade of intracellular signaling events is initiated. The primary signaling pathway for the CCK-A receptor involves the activation of Gq proteins.
-
Gq Protein Activation: CCK binding to the CCK-A receptor leads to the activation of the Gq alpha subunit.
-
Phospholipase C (PLC) Activation: The activated Gq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C.
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to the physiological responses associated with CCK, such as pancreatic enzyme secretion and gallbladder contraction.
Conclusion
Cholecystokinin remains a subject of intense research due to its wide-ranging physiological effects in both the gastrointestinal and central nervous systems. The ability to synthesize various CCK isoforms and their analogues is critical for elucidating their structure-activity relationships and for the development of novel therapeutic agents targeting CCK receptors. This guide has provided a comprehensive overview of the discovery, biosynthesis, and synthesis of Cholecystokinin, offering valuable technical insights for researchers and professionals in the field. The detailed protocols and structured data presented herein serve as a practical resource for the continued exploration of this important peptide hormone.
References
- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 2. Enzymatic synthesis of a CCK-8 tripeptide fragment in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic condensation of cholecystokinin CCK-8 (4-6) and CCK-8 (7-8) peptide fragments in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholecystokinin Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of cholecystokinin (CCK), a crucial peptide hormone and neurotransmitter in the gastrointestinal and central nervous systems. Understanding the intricate relationship between the structure of CCK and its analogs and their activity at the two main receptor subtypes, CCK1R and CCK2R, is paramount for the rational design of selective and potent therapeutic agents.
Core Concepts of Cholecystokinin SAR
The biological activity of cholecystokinin is primarily determined by its C-terminal octapeptide fragment, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2). Modifications to this core sequence have profound effects on receptor binding affinity and functional potency. Key structural features governing CCK's activity include:
-
The C-Terminal Heptapeptide-Amide: This region is essential for high-affinity binding and biological activity at the CCK1 receptor.[1]
-
Sulfated Tyrosine Residue: The presence of a sulfate group on the tyrosine residue at position 7 from the C-terminus is critical for high-affinity binding to the CCK1 receptor, with its removal leading to a 500-fold reduction in affinity.[1] In contrast, the CCK2 receptor shows less stringent dependence on this sulfation for high-affinity binding.[1][2]
-
C-Terminal Tetrapeptide-Amide: The sequence Trp-Met-Asp-Phe-NH2 is the minimal fragment required for binding to the CCK2 receptor.[1]
-
Aspartic Acid Residues: The N-terminal and C-terminal aspartic acid residues in CCK-8 play roles in receptor interaction and signaling.
-
Methionine and Tryptophan Residues: The methionine and tryptophan residues within the C-terminal octapeptide are crucial for receptor interaction. The tryptophan moiety, in particular, is a critical pharmacophore for both CCK1 and CCK2 receptors.
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various CCK analogs and related peptides for the human CCK1 and CCK2 receptors. This data provides a quantitative basis for understanding the structure-activity relationships.
Table 1: Binding Affinities of Natural CCK Peptides and Analogs
| Peptide/Analog | CCK1R Ki (nM) | CCK2R Ki (nM) | Key Structural Feature | Reference(s) |
| CCK-8 (sulfated) | 0.6 - 1 | 0.3 - 1 | Endogenous ligand | |
| CCK-58 | ~0.6 | ~0.3 - 1 | Longer endogenous form | |
| CCK-8 (desulfated) | ~300 - 500 | ~0.3 - 1 | Lack of sulfation | |
| Gastrin-17 | ~600 - 1000 | ~0.3 - 1 | Different N-terminus, Tyr(SO3H) at position 6 | |
| CCK-4 | >1000 | ~3 - 10 | C-terminal tetrapeptide |
Table 2: Structure-Activity Relationship of C-Terminal Modifications
| Analog of Ac-CCK-7 | Pancreatic (CCK1) IC50 (M) | Brain (CCK2) IC50 (M) | Modification at Phe33 | Reference(s) |
| Phenyl (2) | 1.0 x 10⁻⁹ | 2.0 x 10⁻⁹ | Unmodified | |
| Cyclopentyl (20) | 2.0 x 10⁻⁹ | 3.0 x 10⁻⁹ | Phenyl replaced by cyclopentyl | |
| Cyclohexyl (21) | 8.0 x 10⁻¹⁰ | 1.0 x 10⁻⁹ | Phenyl replaced by cyclohexyl | |
| Cyclooctyl (23) | 1.0 x 10⁻¹³ | 1.0 x 10⁻⁹ | Phenyl replaced by cyclooctyl | |
| 2-Naphthyl (27) | 1.0 x 10⁻¹⁴ | 1.0 x 10⁻¹⁰ | Phenyl replaced by 2-naphthyl | |
| 1-Naphthyl (29) | 1.0 x 10⁻¹¹ | 1.0 x 10⁻¹⁰ | Phenyl replaced by 1-naphthyl |
Table 3: Impact of N-Terminal Modifications on CCK2R Affinity
| Peptide Analog | CCK2R IC50 (nM) | N-Terminal Modification | Reference(s) |
| Pentagastrin | 0.84 ± 0.22 | BOC-βAla | |
| DOTA-MGS5 | 0.4 ± 0.2 | DOTA-DGlu-Ala-Tyr-Gly | |
| Analog 1 | 0.18 ± 0.02 | DOTA-(DGlu)5-Ala-Tyr-Gly | |
| Analog 2 | 0.24 ± 0.8 | DOTA-(GABOB)2-βAla |
Signaling Pathways
Activation of CCK receptors initiates a cascade of intracellular signaling events. Both CCK1R and CCK2R are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of protein kinase C (PKC). Additionally, other signaling pathways, including those involving Gs and G12/13, have also been implicated.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of CCK analogs. Below are representative protocols for key assays.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target CCK receptor (e.g., from CHO-K1 cells stably transfected with human CCK1R or CCK2R).
-
Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled CCK-8.
-
Test compounds (CCK analogs).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add in the following order: 50 µL of binding buffer, 50 µL of test compound or non-specific binding control, 50 µL of radioligand (final concentration ~20-50 pM), and 100 µL of cell membrane suspension (10-20 µg protein).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Cholecystokinin (CCK) Effects on Pancreatic Acinar Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system, playing a pivotal role in regulating pancreatic exocrine secretion, gallbladder contraction, and gastric emptying. In the pancreas, CCK primarily acts on acinar cells to stimulate the synthesis and secretion of digestive enzymes essential for the breakdown of fats, proteins, and carbohydrates. The intricate signaling cascades initiated by CCK in these cells have been a subject of extensive research, providing a model system for understanding G protein-coupled receptor (GPCR) signaling. This technical guide provides a comprehensive overview of the effects of CCK on pancreatic acinar cells, with a focus on its signaling pathways, quantitative physiological responses, and detailed experimental methodologies for their investigation.
Data Presentation: Quantitative Effects of Cholecystokinin on Pancreatic Acinar Cells
The physiological and signaling responses of pancreatic acinar cells to CCK are concentration-dependent. The following tables summarize key quantitative data from various studies, providing a comparative look at the dose-response relationships for different cellular events.
| Parameter | Agonist | Effective Concentration (EC50 / Kd) | Maximal Effect | Species | Reference(s) |
| Amylase Secretion | CCK-8 | ~100 pM (biphasic) | Varies | Rat, Mouse, Guinea Pig | [1] |
| CCK-JMV-180 | ~10 nM | ~50% of CCK-8 max | Rabbit | [2] | |
| DNA Synthesis | CCK-8 | ~0.3 nM | ~442% of control | Rat | [3] |
| JMV-180 | ~100 nM | ~267% of control | Rat | [3] | |
| Cofilin Dephosphorylation | CCK-8 | 0.0018 nM | 62% decrease | Rat | [4] |
| PAK4 Phosphorylation (S474) | CCK-8 | ~0.1 nM | ~170% of control | Rat | |
| ERK1/2 Activation | CCK-8 | Stimulatory at 100 pM | Varies | Rat | |
| Calcium Mobilization | CCK-8 | Varies | Efficacious | Rat | |
| CCK-JMV-180 | Varies | ~50-60% of CCK-8 | Rat |
Table 1: Dose-Response Characteristics of CCK Agonists on Pancreatic Acinar Cell Functions. This table presents the half-maximal effective concentrations (EC50) or dissociation constants (Kd) and maximal responses for various cellular processes induced by CCK-8 and its analogue, CCK-JMV-180. The biphasic nature of amylase secretion in response to CCK-8 is a well-documented phenomenon.
| Receptor State | Ligand | Dissociation Constant (Kd) | Species | Reference(s) |
| High-Affinity | 125I-CCK | 18 pM | Rat | |
| 125I-BH-CCK | 64 pM | Rat | ||
| Low-Affinity | 125I-CCK | 13 nM | Rat | |
| 125I-BH-CCK | 21 nM | Rat |
Table 2: CCK Receptor Binding Affinities in Rat Pancreatic Acini. This table details the dissociation constants (Kd) for the high and low-affinity states of the CCK receptor, as determined through radioligand binding assays.
Signaling Pathways of Cholecystokinin in Pancreatic Acinar Cells
CCK initiates a complex network of intracellular signaling pathways upon binding to its Gq-coupled receptor, the CCK1 receptor, on pancreatic acinar cells. These pathways can be broadly categorized into those primarily regulating secretion and those involved in non-secretory processes like protein synthesis and growth.
PLC/Ca2+ and PKC Signaling Pathway (Secretion)
The canonical signaling pathway activated by CCK leads to the secretion of digestive enzymes.
Caption: CCK-induced PLC/Ca²⁺ and PKC signaling pathway for enzyme secretion.
MAPK/ERK Signaling Pathway (Growth and Regulation)
CCK also activates the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, which is implicated in cell growth and gene expression.
Caption: CCK-stimulated MAPK/ERK signaling cascade in pancreatic acinar cells.
PI3K/Akt/mTOR Signaling Pathway (Protein Synthesis)
The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another important cascade activated by CCK, primarily regulating protein synthesis at the translational level.
Caption: CCK-activated PI3K/Akt/mTOR pathway for protein synthesis regulation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of CCK's effects on pancreatic acinar cells. The following sections provide step-by-step protocols for key experiments.
Isolation of Pancreatic Acinar Cells
This protocol describes the enzymatic and mechanical dissociation of pancreatic tissue to obtain isolated acini.
Caption: Workflow for the isolation of pancreatic acinar cells.
Materials:
-
HEPES-buffered Ringer's solution (HBRS): 10 mM HEPES (pH 7.4), 128 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.0 mM MgSO4, 0.2% (w/v) BSA, and 0.02% (w/v) soybean trypsin inhibitor.
-
Collagenase solution: HBRS containing 50-100 U/mL of purified collagenase (e.g., Type IV).
-
Dissection tools, 37°C water bath with shaker, conical tubes, pipettes, nylon mesh filters.
Procedure:
-
Euthanize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Excise the pancreas and place it in ice-cold HBRS.
-
Trim away fat and connective tissue.
-
Inject the pancreas with collagenase solution until it is fully distended.
-
Mince the tissue into small pieces (approximately 1-2 mm³).
-
Incubate the minced tissue in the collagenase solution in a shaking water bath at 37°C for 30-60 minutes.
-
Mechanically disperse the tissue by gentle pipetting with fire-polished Pasteur pipettes of decreasing tip diameter.
-
Filter the cell suspension through a nylon mesh (e.g., 70-100 µm) to remove undigested tissue.
-
Wash the acini by centrifugation at low speed (50-100 x g) for 2-3 minutes at 4°C.
-
Resuspend the acinar pellet in fresh HBRS and repeat the washing step twice.
-
Finally, resuspend the isolated acini in the appropriate buffer for subsequent experiments.
Amylase Secretion Assay
This assay quantifies the amount of amylase released from pancreatic acini in response to stimulation.
Caption: Experimental workflow for the amylase secretion assay.
Materials:
-
Isolated pancreatic acini.
-
HBRS.
-
CCK-8 stock solution.
-
Amylase assay kit (e.g., Phadebas Amylase Test or similar).
-
Microplate reader.
Procedure:
-
Prepare a suspension of isolated pancreatic acini in HBRS.
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Pre-incubate the tubes at 37°C for 30 minutes to allow the cells to equilibrate.
-
Add varying concentrations of CCK-8 (or vehicle for control) to the tubes.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
Terminate the incubation by placing the tubes on ice and centrifuging at low speed to pellet the acini.
-
Carefully collect the supernatant, which contains the secreted amylase.
-
Lyse the acinar pellet in a buffer containing a detergent (e.g., Triton X-100) to release the remaining intracellular amylase.
-
Measure the amylase activity in both the supernatant and the cell lysate using a commercial amylase assay kit according to the manufacturer's instructions.
-
Express the amount of secreted amylase as a percentage of the total amylase (secreted + intracellular).
Intracellular Calcium Imaging
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.
Materials:
-
Isolated pancreatic acini.
-
HBRS.
-
Fura-2 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Perfusion chamber.
-
Fluorescence microscopy setup with an excitation wavelength switcher and a sensitive camera.
Procedure:
-
Load the isolated acini with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in HBRS for 30-60 minutes at room temperature in the dark. The addition of Pluronic F-127 can aid in dye loading.
-
Wash the acini twice with HBRS to remove extracellular dye.
-
Allow the acini to adhere to a coverslip coated with a biological adhesive (e.g., poly-L-lysine).
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Continuously perfuse the acini with HBRS at 37°C.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Introduce CCK at various concentrations into the perfusion solution and record the changes in the fluorescence ratio over time.
-
The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.
Western Blotting for Phosphorylated Signaling Proteins
This protocol outlines the detection of activated (phosphorylated) signaling proteins, such as ERK, in response to CCK stimulation.
Materials:
-
Isolated pancreatic acini.
-
HBRS.
-
CCK-8.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Stimulate isolated pancreatic acini with CCK-8 for various times and concentrations.
-
Terminate the stimulation by adding ice-cold PBS and pelleting the cells.
-
Lyse the acini in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
Conclusion
This technical guide provides a detailed overview of the multifaceted effects of cholecystokinin on pancreatic acinar cells. The quantitative data presented in the tables offer a valuable resource for comparing the potency and efficacy of CCK in various cellular processes. The illustrated signaling pathways and detailed experimental protocols serve as a practical resource for researchers investigating the intricate mechanisms of CCK action. A thorough understanding of these processes is not only fundamental to pancreatic physiology but also holds significant implications for the development of therapeutic strategies for pancreatic disorders.
References
- 1. Effect of CCK-octapeptide and secretin on amylase secretion in isolated rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin JMV-180 and caerulein effects on the pancreatic acinar cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Both low- and high-affinity CCK receptor states mediate trophic effects on rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cofilin activation in pancreatic acinar cells plays a pivotal convergent role for mediating CCK-stimulated enzyme secretion and growth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of JMV-180 in Gastrointestinal Motility Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the role and potential application of JMV-180 in the study of gastrointestinal (GI) motility. Contrary to its occasional mischaracterization, JMV-180 is not a ghrelin receptor antagonist. It is a synthetic analogue of cholecystokinin (CCK) with a nuanced mechanism of action at the CCK-A (CCK1) receptor subtype. This document will elucidate the established pharmacology of JMV-180, detail the known effects of CCK on GI motility, present the current, albeit limited, data on JMV-180's direct influence on gastrointestinal functions, and provide comprehensive experimental protocols for future research in this area. The signaling pathways and experimental workflows are visualized to facilitate a deeper understanding.
JMV-180: A Cholecystokinin Analogue with Complex Pharmacology
JMV-180 is a structurally modified C-terminal heptapeptide analogue of CCK. Its primary interaction is with the CCK-A receptor, a G-protein coupled receptor pivotal in regulating various digestive processes. The action of JMV-180 is unique in that it functionally distinguishes between different affinity states of the CCK-A receptor.
-
High-Affinity State Agonist: JMV-180 acts as a partial agonist at the high-affinity state of the CCK-A receptor. This is observed in tissues like pancreatic acinar cells, where it stimulates amylase secretion.
-
Low-Affinity State Antagonist: Conversely, at the low-affinity state of the CCK-A receptor, JMV-180 behaves as a competitive antagonist. This antagonistic action is evident in its ability to block the effects of full CCK agonists like CCK-8 on gallbladder smooth muscle contraction.[1][2]
This dual activity makes JMV-180 a valuable tool for dissecting the physiological roles of the different CCK-A receptor states.
The Influence of CCK on Gastrointestinal Motility
To understand the potential effects of JMV-180, it is crucial to first comprehend the established role of CCK in regulating GI motility. CCK is a key hormone released postprandially that orchestrates digestive functions, including:
-
Gastric Emptying: CCK is a potent inhibitor of gastric emptying.[2] This action is primarily mediated through CCK-A receptors on the pyloric sphincter and vagal afferent pathways, leading to delayed gastric transit of nutrients.
-
Intestinal Transit: The effects of CCK on intestinal transit are more complex. It can influence small intestinal motility patterns to optimize nutrient absorption.
-
Colonic Motility: CCK has been shown to stimulate colonic motor activity, potentially contributing to the gastrocolonic response. This effect is mediated through CCK-A receptors located on both myenteric plexus neurons and colonic smooth muscle cells.[3][4]
JMV-180 and Gastrointestinal Function: Current Evidence
Direct studies investigating the specific effects of JMV-180 on gastric emptying, intestinal transit, and colonic motility are limited. However, some studies on feeding behavior provide indirect insights:
| Study Focus | Animal Model | JMV-180 Dosage | Key Findings | Reference |
| Food Intake | Rat | Not specified | Failed to suppress liquid diet intake but antagonized the anorectic effects of CCK-8. | |
| Food Intake | Mouse | Not specified | Potently suppressed liquid diet intake, an effect blocked by a selective CCK-A receptor antagonist. |
The finding that JMV-180 antagonizes CCK-8-induced anorexia in rats suggests it might counteract the gastric-slowing effects of CCK-8. However, without direct motility measurements, this remains speculative. The contrasting results between rats and mice highlight species-specific differences in the pharmacology of JMV-180.
Signaling Pathways of the CCK-A Receptor
The CCK-A receptor is coupled to the Gq/11 family of G-proteins. Its activation initiates a cascade of intracellular signaling events that vary depending on the receptor's affinity state and the specific agonist.
Experimental Protocols for Investigating JMV-180's Effects on Gastrointestinal Motility
The following are detailed, adaptable protocols for researchers aiming to elucidate the in vivo and in vitro effects of JMV-180 on GI motility.
In Vivo Studies
This protocol is adapted from established methods for measuring gastric emptying in rodents.
Objective: To quantify the rate of gastric emptying of a solid or liquid meal in response to JMV-180 administration.
Materials:
-
JMV-180
-
Vehicle control (e.g., saline)
-
Test meal (e.g., 99mTc-labeled egg yolk for solid phase, or 99mTc-labeled water with methylcellulose for liquid phase)
-
Small animal pinhole gamma camera
-
Animal handling and imaging chambers
Procedure:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Administer JMV-180 or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a predetermined time before the test meal.
-
Administer the radiolabeled test meal by oral gavage.
-
Immediately after gavage, and at regular intervals (e.g., 15, 30, 60, 90, 120 minutes), anesthetize the animals and acquire scintigraphic images.
-
Analyze the images to determine the percentage of radioactivity remaining in the stomach at each time point relative to the initial amount.
-
Calculate the gastric emptying rate and half-time (T1/2).
Objective: To measure the transit time of a non-absorbable marker through the small intestine.
Materials:
-
JMV-180
-
Vehicle control
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Surgical instruments
Procedure:
-
Fast animals for 12-16 hours with free access to water.
-
Administer JMV-180 or vehicle.
-
After a set time, administer the charcoal meal orally.
-
At a predetermined time post-gavage (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Carefully excise the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Express intestinal transit as a percentage of the total length of the small intestine.
This method assesses distal colonic motor function.
Objective: To measure the time taken to expel a bead inserted into the distal colon.
Materials:
-
JMV-180
-
Vehicle control
-
Small glass beads (e.g., 3 mm diameter)
-
Forceps
Procedure:
-
Acclimatize animals to the experimental setup.
-
Administer JMV-180 or vehicle.
-
After a defined period, gently insert a glass bead into the distal colon (approximately 2 cm from the anal verge) using lubricated forceps.
-
Place the animal in an individual cage and record the time taken to expel the bead. A cut-off time (e.g., 120 minutes) should be established.
In Vitro Studies: Isolated Organ Bath
This technique allows for the direct assessment of JMV-180's effects on intestinal smooth muscle contractility.
Objective: To characterize the contractile or relaxant effects of JMV-180 on isolated segments of the stomach, small intestine, or colon.
Materials:
-
JMV-180
-
CCK-8 (as a full agonist)
-
Krebs-Ringer bicarbonate solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the animal and excise the desired segment of the GI tract (e.g., gastric antral strip, jejunal segment, proximal colon).
-
Mount the tissue segment in an organ bath containing Krebs solution, maintained at 37°C and bubbled with carbogen gas.
-
Allow the tissue to equilibrate under a resting tension.
-
Record baseline contractile activity.
-
Construct cumulative concentration-response curves for JMV-180 to assess its direct effect on muscle tension.
-
To evaluate its antagonistic properties, pre-incubate the tissue with JMV-180 before generating a concentration-response curve for CCK-8.
Conclusion and Future Directions
JMV-180 presents a unique pharmacological profile as a CCK-A receptor ligand, capable of differentially modulating the receptor's high- and low-affinity states. While its effects have been primarily characterized in the pancreas and gallbladder, its potential to influence gastrointestinal motility remains an under-explored area of research. Based on the known inhibitory role of CCK in gastric emptying and its stimulatory effect on colonic motility, JMV-180 could potentially act as a modulator of these processes, with its final effect likely depending on the predominant CCK-A receptor state in different regions of the GI tract and the species being studied.
The experimental protocols provided in this guide offer a robust framework for future investigations into the precise role of JMV-180 in gastrointestinal motility. Such studies will be invaluable for clarifying its physiological effects and evaluating its potential as a therapeutic agent for motility disorders.
References
- 1. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
Unraveling the Satiety-Inducing Power of Cholecystokinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Cholecystokinin (CCK) in mediating satiety. We delve into the molecular mechanisms, key signaling pathways, and established experimental protocols to provide a comprehensive resource for professionals in the fields of neuroscience, endocrinology, and drug development. A particular focus is placed on the compound CCK-JMV-180, a key tool in elucidating the function of specific CCK receptor subtypes in appetite regulation.
Introduction to Cholecystokinin and Satiety
Cholecystokinin (CCK) is a peptide hormone released from enteroendocrine I-cells in the proximal small intestine in response to the presence of fats and proteins.[1][2] It plays a multifaceted role in digestion, including stimulating pancreatic enzyme secretion and gallbladder contraction.[1][3] Crucially, CCK acts as a short-term satiety signal, contributing to the termination of a meal.[4] Exogenous administration of CCK has been shown to reduce meal size and duration across numerous species, including humans. This satiety effect is primarily mediated through the activation of CCK-A (also known as CCK1) receptors.
The Otsuka Long Evans Tokushima Fatty (OLETF) rat, which lacks functional CCK-A receptors, serves as a valuable animal model, exhibiting hyperphagia and developing obesity, highlighting the physiological significance of the CCK satiety pathway. Understanding the nuances of CCK signaling is paramount for developing therapeutic strategies targeting obesity and eating disorders.
Quantitative Effects of Cholecystokinin on Food Intake
The following tables summarize the quantitative data from key studies investigating the effects of CCK and its antagonists on food intake.
Table 1: Effect of CCK-A Receptor Antagonist (Devazepide) on Food Intake in Rhesus Monkeys
| Dose of Devazepide (µg/kg) | Change in 4-hour Daily Food Intake |
| 100 | ~40% increase |
Data extracted from a study demonstrating that systemic administration of a CCK-A receptor antagonist leads to a dose-related increase in food intake, with the maximal effect observed at 100 µg/kg.
Table 2: Effect of Intravenous CCK-33 Infusion on Satiety in Humans
| Parameter | Effect of CCK Infusion (compared to saline) |
| Hunger Feelings | Significant decrease (P < 0.05) |
| Wish to Eat | Significant decrease (P < 0.05) |
| Prospective Feeding Intentions | Significant decrease (P < 0.05) |
| Fullness | Tendency to increase (P = 0.054) |
| Food Intake (in a subsequent meal) | Significantly less (282g vs 346g, p < 0.05) |
This table summarizes the findings from studies where physiological doses of CCK-33 were infused in both lean and obese human subjects, resulting in increased satiety and reduced food intake.
Table 3: Dose-Dependent Inhibition of Food Intake by CCK-8 in Wild-Type Mice
| Dose of CCK-8 (µg/kg, intraperitoneal) | Inhibition of Food Intake |
| 1 | Significant decrease |
| 10 | Significant decrease |
| 30 | Significant decrease (up to 90%) |
This data, from a study in mice, illustrates the potent and dose-dependent reduction in food intake following the administration of CCK-8. The same study showed this effect was absent in mice lacking the CCK-A receptor.
Key Signaling Pathways in CCK-Mediated Satiety
The satiety-inducing effects of CCK are primarily initiated by its binding to CCK-A receptors on the vagal afferent neurons that innervate the gastrointestinal tract. This interaction triggers a signaling cascade that transmits satiety signals to the hindbrain, specifically the nucleus of the solitary tract (NTS), which then integrates this information to regulate food intake.
The Role of CCK-JMV-180 in Satiety Research
CCK-JMV-180 is a synthetic peptide analog of CCK that has been instrumental in dissecting the specific roles of different CCK-A receptor affinity states. It acts as an antagonist at the low-affinity CCK-A receptor site, while potentially having agonist activity at the high-affinity site. Feeding studies have shown that peripheral administration of CCK-JMV-180 does not inhibit food intake itself, but it effectively blocks the satiety-inducing effects of exogenously administered CCK. This has led to the crucial understanding that the satiety effects of CCK are mediated through the low-affinity state of the CCK-A receptor. This suggests that the physiological satiating action of CCK is likely a paracrine or neurocrine event, rather than an endocrine one, as postprandial plasma CCK levels may not be sufficient to activate these low-affinity receptors.
Experimental Protocols for Investigating CCK-Induced Satiety
The following protocols provide a generalized framework for studying the effects of CCK and its analogs on food intake in a preclinical setting.
Animal Models
-
Rodents (Rats, Mice): Standard Sprague-Dawley or Wistar rats, and C57BL/6 mice are commonly used. For genetic studies, the OLETF rat (lacking CCK-A receptors) and corresponding control strains (e.g., Long-Evans Tokushima Otsuka - LETO) are invaluable.
-
Non-human Primates (e.g., Rhesus Monkeys): Provide a translational model closer to human physiology.
Measurement of Food Intake (Satiation)
This protocol is designed to assess the short-term effects of a substance on meal size.
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions, including the diet (e.g., standard chow, liquid diet) and any handling or injection procedures.
-
Fasting: A period of food deprivation (e.g., overnight) is typically employed to ensure a consistent state of hunger at the start of the experiment.
-
Administration of Test Compound: The test compound (e.g., CCK-8, CCK-JMV-180, vehicle control) is administered via the desired route (e.g., intraperitoneal injection, intravenous infusion).
-
Ad Libitum Meal: Immediately following administration, animals are presented with a pre-weighed amount of food.
-
Data Collection: Food intake is measured at regular intervals (e.g., 15, 30, 60, 120 minutes) by weighing the remaining food. Meal duration and the latency to the first meal can also be recorded.
-
Data Analysis: Food intake (in grams or kilocalories) is calculated and statistically compared between treatment groups.
Preload-Test Meal Paradigm (Satiety)
This method assesses the effect of a preload containing a test substance on the intake of a subsequent meal.
-
Acclimation and Fasting: As described in the satiation protocol.
-
Preload Administration: Animals are given a fixed amount of a "preload" diet which may contain the test compound.
-
Inter-meal Interval: A defined period is allowed to pass between the consumption of the preload and the presentation of the test meal.
-
Test Meal: Animals are then given ad libitum access to a standard test meal.
-
Data Collection and Analysis: The amount of the test meal consumed is measured and analyzed to determine the effect of the preload on subsequent food intake.
References
An In-depth Technical Guide to the Interaction of Cholecystokinin Analogs with CCK-A Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It exists in various molecular forms, such as CCK-58, CCK-33, and CCK-8, all derived from the precursor preprocholecystokinin[1]. The biological effects of CCK are mediated through two G protein-coupled receptors (GPCRs): the Cholecystokinin-A (CCK-A or CCK1) receptor and the Cholecystokinin-B (CCK-B or CCK2) receptor[2].
The CCK-A receptor is found predominantly in the periphery, including the pancreas, gallbladder, and vagal afferent neurons, and exhibits a high affinity for the sulfated forms of CCK[2]. Its activation is pivotal in regulating pancreatic enzyme secretion, gallbladder contraction, satiety, and gastrointestinal motility. The complex pharmacology of the CCK-A receptor, particularly its existence in high- and low-affinity states, has been a subject of intense research.
This technical guide focuses on the interaction of CCK and its analogs with the CCK-A receptor. A significant portion of this guide is dedicated to the synthetic peptide analog, JMV-180. While the user's query mentioned "Cholecystokinin-J," this term does not correspond to a standardly recognized endogenous CCK isoform. The scientific literature extensively utilizes JMV-180 as a pharmacological tool to dissect the distinct functional roles of the different affinity states of the CCK-A receptor. Therefore, this guide will consider "this compound" in the context of such pivotal synthetic analogs, with a primary focus on JMV-180. We will delve into the binding characteristics, signaling pathways, and detailed experimental protocols used to study these interactions.
Pharmacology of Ligand Interaction with CCK-A Receptors
The interaction of ligands with the CCK-A receptor is complex, characterized by the presence of at least two affinity states: a high-affinity state and a low-affinity state. These states are associated with different physiological responses.
Cholecystokinin-8 (CCK-8)
CCK-8 is the C-terminal octapeptide of cholecystokinin and is the most abundant form in the central nervous system[1]. It acts as a full agonist at both the high- and low-affinity states of the CCK-A receptor. The amino acid sequence of CCK-8 is Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2.
Stimulation of the high-affinity state by low concentrations of CCK-8 leads to physiological responses such as pancreatic amylase secretion. Conversely, at higher concentrations, CCK-8 also binds to the low-affinity state, which paradoxically leads to an inhibition of amylase secretion[3].
JMV-180: A Unique CCK-A Receptor Ligand
JMV-180 is a synthetic analog of the C-terminal heptapeptide of CCK, with the structure BOC-Tyr(SO3)-Ahx-Gly-Trp-Ahx-Asp-2-phenylethyl ester. It is a critical tool for differentiating the functions of the CCK-A receptor affinity states. JMV-180 acts as an agonist at the high-affinity CCK-A receptor, stimulating responses like amylase secretion. However, it functions as a competitive antagonist at the low-affinity receptor state, blocking the inhibitory effects of high concentrations of CCK-8. This unique pharmacological profile makes JMV-180 invaluable for studying the physiological roles of each receptor state.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of CCK-8 and JMV-180 at the CCK-A receptor.
Table 1: Binding Affinities of CCK-8 and JMV-180 at CCK-A Receptors
| Ligand | Receptor State | Dissociation Constant (Kd) | Reference |
| CCK-8 | High-Affinity | 69 pM | |
| CCK-8 | Low-Affinity | 10 nM | |
| JMV-180 | High-Affinity | 2.2 nM | |
| JMV-180 | Low-Affinity | 19 nM |
Table 2: Functional Potencies of CCK-8 and JMV-180 in CCK-A Receptor-Mediated Assays
| Ligand | Assay | Parameter | Value | Reference |
| CCK-8 | Amylase Release (Rabbit Pancreatic Acini) | EC50 (Maximal Stimulation) | 3 nM | |
| CCK-8 | Intracellular Calcium ([Ca2+]i) Increase (Cultured Myenteric Neurons) | EC50 | 10⁻¹⁰ - 10⁻⁶ M (Concentration-dependent increase) | |
| JMV-180 | Amylase Release (Rabbit Pancreatic Acini) | EC50 | ~300 nM (Plateau at ~50% of CCK-8 max) | |
| JMV-180 | Intracellular Calcium ([Ca2+]i) Increase (Rat Pancreatic Acini) | EC50 | 25 nM - 1 µM (Initiates oscillations) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of ligands with CCK-A receptors.
Radioligand Binding Assay
This assay is used to determine the affinity of ligands for the CCK-A receptor.
Objective: To measure the dissociation constant (Kd) of a radiolabeled ligand and the inhibition constant (Ki) of unlabeled competitors.
Materials:
-
Membrane preparation from cells or tissues expressing CCK-A receptors.
-
Radioligand (e.g., [¹²⁵I]CCK-8).
-
Unlabeled ligands (CCK-8, JMV-180).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein for tissue), the unlabeled competitor at various concentrations, and a fixed concentration of the radioligand. For saturation binding, add increasing concentrations of the radioligand.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and subtracted from total binding to yield specific binding. For saturation experiments, Kd and Bmax are determined by non-linear regression. For competition experiments, the IC50 is determined and converted to a Ki value.
Intracellular Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Objective: To determine the potency (EC50) of agonists in stimulating calcium mobilization.
Materials:
-
Cells expressing CCK-A receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
HEPES-buffered saline (HBS).
-
Probenecid (to prevent dye extrusion).
-
Agonists (CCK-8, JMV-180).
-
Fluorescence plate reader with dual-wavelength excitation capabilities.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to near confluency.
-
Dye Loading: Wash the cells with HBS. Incubate the cells with Fura-2 AM in HBS (often containing probenecid) in the dark at room temperature for about 60 minutes.
-
Washing: Gently wash the cells with HBS to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Agonist Addition: Add the agonist at various concentrations to the wells.
-
Data Acquisition: Immediately after agonist addition, continuously record the fluorescence ratio over time.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in [Ca²⁺]i. The peak response is used to generate dose-response curves and calculate the EC50.
Pancreatic Acini Amylase Release Assay
This bioassay measures a key physiological response to CCK-A receptor activation in the pancreas.
Objective: To quantify the amount of amylase secreted from isolated pancreatic acini in response to agonist stimulation.
Materials:
-
Freshly isolated pancreatic acini.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Agonists (CCK-8, JMV-180).
-
Amylase assay kit (e.g., using a chromogenic substrate like 2-chloro-4-nitrophenyl-α-D-maltotrioside).
-
Spectrophotometer.
Procedure:
-
Isolation of Pancreatic Acini: Mince the pancreas and digest with collagenase. Filter the digest and wash the acini with KRH buffer.
-
Incubation: Resuspend the acini in KRH buffer and incubate with various concentrations of the agonist for a set time (e.g., 30 minutes) at 37°C with gentle agitation.
-
Separation: Centrifuge the acini suspension to pellet the cells.
-
Sample Collection: Collect the supernatant, which contains the secreted amylase. Lyse the cell pellet to determine the total amylase content.
-
Amylase Measurement: Measure the amylase activity in the supernatant and the cell lysate using an amylase assay kit according to the manufacturer's instructions. This typically involves measuring the change in absorbance at a specific wavelength over time.
-
Data Analysis: Express the secreted amylase as a percentage of the total amylase content. Plot the percentage of amylase release against the agonist concentration to generate a dose-response curve and determine the EC50.
Signaling Pathways
Activation of the CCK-A receptor initiates multiple intracellular signaling cascades, primarily through the Gq and Gs G protein families.
Gq-Mediated Signaling Pathway
This is the canonical signaling pathway for the CCK-A receptor.
Gs-Mediated Signaling Pathway
The CCK-A receptor can also couple to Gs, leading to the production of cyclic AMP (cAMP).
Logical Relationship: Differential Action of CCK-8 and JMV-180
The distinct actions of CCK-8 and JMV-180 on the CCK-A receptor's affinity states can be visualized as follows:
Conclusion
The CCK-A receptor is a multifaceted signaling hub, with its high- and low-affinity states mediating distinct, and sometimes opposing, physiological effects. The endogenous ligand, CCK-8, acts as a full agonist at both states, leading to a biphasic dose-response curve for certain cellular functions. The synthetic analog, JMV-180, with its unique profile as a high-affinity state agonist and a low-affinity state antagonist, has been instrumental in elucidating the specific roles of these receptor populations. A thorough understanding of the interactions and the downstream signaling pathways, facilitated by the detailed experimental protocols outlined in this guide, is essential for the rational design of novel therapeutics targeting the cholecystokinin system for a variety of gastrointestinal and metabolic disorders.
References
A Comprehensive Technical Guide to the Physiological Effects of Cholecystokinin (CCK) Administration
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Cholecystokinin-J" is not a recognized standard nomenclature in scientific literature. This guide will focus on the well-documented physiological effects of established forms of Cholecystokinin, such as CCK-8, CCK-33, and CCK-58, which are believed to be the subject of interest.
Introduction
Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system.[1] Synthesized and secreted by enteroendocrine I-cells in the duodenum and jejunum in response to fatty acids and amino acids, CCK orchestrates a series of physiological responses crucial for digestion, absorption, and the regulation of food intake.[2][3] This technical guide provides an in-depth analysis of the physiological effects of exogenously administered CCK, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Gastrointestinal Effects of Cholecystokinin
CCK is a primary regulator of several digestive processes, most notably gallbladder contraction, pancreatic enzyme secretion, and gastric emptying.[1][4]
Gallbladder Contraction
One of the most well-characterized actions of CCK is the stimulation of gallbladder contraction to release bile into the small intestine, a critical step for the digestion and absorption of fats. This effect is primarily mediated by CCK binding to CCK1 (formerly CCKA) receptors on the gallbladder smooth muscle.
| Form of CCK | Administration Protocol | Organism | Measurement | Result | Reference |
| CCK-8 | 16.4 pmol/kg/hr IV infusion | Human | Gallbladder Volume Reduction | 76 ± 7% | |
| CCK-8 | 32.8 pmol/kg/hr IV infusion | Human | Gallbladder Volume Reduction | 87 ± 3% | |
| CCK-8 | 65.6 pmol/kg/hr IV infusion | Human | Gallbladder Volume Reduction | 88 ± 3% | |
| CCK-8 | 30 pmol/kg/hr IV infusion | Human | Gallbladder Volume (as % of initial) | Reduced to 43% |
A common method to quantify the effect of CCK on gallbladder contraction involves intravenous infusion of a specific form of CCK in human volunteers. Participants are typically required to fast to ensure a baseline gallbladder volume. A controlled intravenous infusion of CCK (e.g., CCK-8) is administered at varying doses. Gallbladder volume is measured at regular intervals before, during, and after the infusion using non-invasive imaging techniques such as real-time ultrasonography. The percentage reduction in gallbladder volume from the baseline is then calculated to determine the contractile response.
Pancreatic Secretion
CCK is a potent stimulator of pancreatic exocrine secretion, leading to the release of digestive enzymes such as amylase, lipase, and proteases from the pancreatic acinar cells. The mechanism of action can be both direct, via CCK1 receptors on acinar cells, and indirect, through the activation of vagal afferent pathways. In humans, the indirect vagal pathway appears to be the predominant mechanism.
| Form of CCK | Administration Protocol | Organism/Model | Measurement | Result | Reference |
| CCK-58 | 10 pmol/kg/hr | Anesthetized Rat | Pancreatic Amylase Release | More efficacious than CCK-8 | |
| CCK-58 | 30 pmol/kg/hr | Anesthetized Rat | Pancreatic Amylase Release | More efficacious than CCK-8 | |
| CCK-8 | 200 pM | Isolated Mouse Pancreatic Acini | Amylase Release | Significant increase | |
| CCK-8 | 10 nM | Isolated Mouse Pancreatic Acini | Amylase Release | Dampened release (supramaximal inhibition) |
This protocol involves the isolation of pancreatic acini from a model organism, such as a mouse or rat. The isolated acini are incubated in a buffered solution. Various concentrations of CCK are then added to the incubation medium. After a specific incubation period, the supernatant is collected to measure the amount of secreted amylase, a key pancreatic enzyme. Amylase activity is typically determined using a colorimetric assay. This in vitro method allows for the direct assessment of CCK's effect on pancreatic acinar cells, independent of neural or other systemic influences.
Gastric Emptying
CCK plays an inhibitory role in gastric emptying, which helps to regulate the rate at which chyme enters the duodenum. This action ensures that the small intestine is not overwhelmed with nutrients and has adequate time for digestion and absorption. This effect is mediated through the activation of an inhibitory vago-vagal reflex.
| Form of CCK | Administration Protocol | Organism | Measurement | Result | Reference |
| CCK Octapeptide | IV Perfusion | Human | Residual Gastric Volume at 90 min | Increased from ~9.9% to ~32.1% | |
| CCK Octapeptide | IV Perfusion | Human with Functional Dyspepsia | Residual Gastric Volume at 90 min | Increased from ~9.8% to ~32.2% | |
| CCK Octapeptide | IV Perfusion | Human | Half Emptying Time | Increased from 19.4 min to 39.4 min |
Gastric emptying rates can be measured in human subjects using gamma scintigraphy. Subjects consume a meal containing a radiolabeled marker. Following the meal, a gamma camera is used to image the stomach at regular intervals to quantify the rate at which the radiolabeled meal is emptied from the stomach. To test the effect of CCK, an intravenous infusion of CCK is administered, and the gastric emptying rate is compared to a placebo (saline) infusion.
Central Nervous System Effects of Cholecystokinin
Beyond its roles in the digestive system, CCK also functions as a neurotransmitter in the central nervous system, where it is involved in the regulation of appetite and has been implicated in anxiety and panic disorders.
Satiety and Regulation of Food Intake
CCK is a well-established short-term satiety signal that helps to control meal size. When released from the small intestine after a meal, CCK activates vagal afferent fibers that project to the nucleus solitarius in the brainstem, ultimately leading to a sensation of fullness and the cessation of eating.
| Form of CCK | Administration Protocol | Organism | Measurement | Result | Reference |
| CCK (Physiological Doses) | Meta-analysis of infusion studies | Human | Standardized Mean Difference in Satiation | 0.57 (p < 0.0001) | |
| CCK (Pharmacological Doses) | Meta-analysis of infusion studies | Human | Standardized Mean Difference in Satiation | 0.91 (p < 0.0001) |
Studies investigating the effect of CCK on satiety often involve the administration of exogenous CCK to human or animal subjects. Food intake is then measured during a subsequent meal. The amount of food consumed, the duration of the meal, and subjective ratings of hunger and fullness are recorded. The use of specific CCK receptor antagonists can also help to elucidate the physiological role of endogenous CCK in regulating food intake.
Signaling Pathways of Cholecystokinin
CCK exerts its diverse physiological effects by binding to two specific G-protein coupled receptors: the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R). The CCK1R is predominantly found in peripheral tissues such as the gallbladder, pancreas, and vagal afferent neurons, while the CCK2R is more prevalent in the brain and stomach.
Upon ligand binding, these receptors activate a complex network of intracellular signaling cascades.
Caption: Simplified CCK1R signaling pathways.
Activation of CCK1R by CCK typically couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events, in turn, can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascades. CCK receptors can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is involved in protein synthesis and cell growth.
Conclusion
Cholecystokinin is a pleiotropic hormone with a well-defined set of physiological actions that are fundamental to the proper functioning of the digestive system and the regulation of food intake. The administration of exogenous CCK has been instrumental in elucidating these roles and continues to be a valuable tool in physiological and pharmacological research. A thorough understanding of its effects, the methodologies to assess them, and the intricate signaling pathways it governs is essential for researchers and professionals in the fields of gastroenterology, metabolism, and drug development.
References
JMV-180: A Technical Guide to its Role in Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV-180, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK), is a valuable pharmacological tool for dissecting the complex intracellular signaling pathways regulated by the cholecystokinin A (CCKA) receptor. This technical guide provides an in-depth analysis of JMV-180's role in intracellular calcium ([Ca2+]i) signaling, with a primary focus on its actions in pancreatic acinar cells. It explores the compound's partial agonist activity, the ongoing debate regarding the precise mechanisms of calcium mobilization, and its differential effects compared to the full agonist CCK-8. This document also summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction
Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes, from secretion and proliferation to apoptosis. The precise spatial and temporal control of intracellular calcium concentrations is critical for normal cell function. JMV-180 has been instrumental in elucidating the nuanced mechanisms of G-protein coupled receptor (GPCR) signaling, particularly in the context of the CCKA receptor, which plays a pivotal role in pancreatic enzyme secretion. Understanding the intricate details of how JMV-180 modulates intracellular calcium provides a deeper insight into the broader principles of signal transduction and offers a framework for the development of novel therapeutics targeting GPCRs.
JMV-180 and the Cholecystokinin A (CCKA) Receptor
JMV-180 is characterized as a partial agonist at the CCKA receptor. Unlike the endogenous full agonist CCK-8, which elicits a biphasic dose-response curve for amylase secretion from pancreatic acini (stimulation at low concentrations and inhibition at high concentrations), JMV-180 only produces a monophasic stimulatory effect. This is attributed to its differential ability to activate downstream signaling pathways.
Partial Agonism in Phospholipase C (PLC) Activation
JMV-180's effect on intracellular calcium is intrinsically linked to its ability to stimulate the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). JMV-180 has been shown to be a partial agonist for PLC activation, with a maximal effect significantly lower than that of CCK-8. This reduced efficacy in PLC activation is believed to be the underlying reason for the absence of the inhibitory phase of amylase secretion seen with high concentrations of CCK-8.
The Controversy: IP3-Dependent vs. IP3-Independent Calcium Release
A significant area of investigation and debate surrounds the precise mechanism by which JMV-180 induces the release of calcium from intracellular stores. The literature presents evidence for both IP3-dependent and IP3-independent pathways.
Evidence for an IP3-Dependent Pathway
Several studies suggest that the intracellular calcium oscillations induced by JMV-180 are dependent on functional IP3 receptors (IP3Rs). This is supported by findings where the IP3R antagonist heparin was shown to block JMV-180-induced calcium oscillations.[1] Further evidence comes from experiments using 2-aminoethoxydiphenylborate (2-APB), an inhibitor of IP3-mediated calcium release, which was found to inhibit the [Ca2+]i spikes induced by JMV-180 in pancreatic acinar cells.[2]
Evidence for an IP3-Independent Pathway
Conversely, there is compelling evidence suggesting that JMV-180 can mobilize intracellular calcium from a pool that is distinct from the IP3-sensitive stores. In streptolysin O-permeabilized pancreatic acinar cells, JMV-180-stimulated calcium release was not blocked by inhibitors of PLC or by an IP3 receptor antagonist.[3] Furthermore, JMV-180 was able to induce calcium release even after the IP3-sensitive stores were depleted by a supramaximal concentration of IP3.[3] These findings point towards the existence of a novel, uncharacterized intracellular calcium store that is sensitive to JMV-180 but not to IP3.
This discrepancy in the literature may be due to different experimental conditions, the use of different model systems, or the possibility that JMV-180 can activate multiple, distinct calcium signaling pathways.
Quantitative Analysis of JMV-180-Induced Calcium Signaling
While a precise EC50 value for JMV-180-induced intracellular calcium mobilization is not consistently reported across the literature, its efficacy relative to the full agonist CCK-8 has been quantified.
| Parameter | Agonist | Value | Cell Type | Reference |
| Maximal Efficacy (Emax) for Calcium Mobilization | JMV-180 | 50-60% of CCK-8 | Rat Pancreatic Acini | [4] |
| Maximal Efficacy (Emax) for PLC Activation | JMV-180 | Partial Agonist (lower than CCK-8) | Rat Pancreatic Acini |
JMV-180 and the Ghrelin Receptor (GHSR1a)
While JMV-180 is a well-established ligand for the CCKA receptor, its interaction with the ghrelin receptor (GHSR1a) is less defined, particularly in the context of intracellular calcium signaling. The GHSR1a is a GPCR that, upon activation by its endogenous ligand ghrelin, can also couple to the Gq/11 pathway and induce an increase in intracellular calcium. However, to date, there is no direct evidence from the reviewed literature to suggest that JMV-180 acts as an agonist or antagonist at the GHSR1a to modulate intracellular calcium levels. Further research is required to explore any potential cross-reactivity or off-target effects of JMV-180 on this receptor.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of JMV-180 on intracellular calcium signaling.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the measurement of [Ca2+]i in pancreatic acinar cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Isolated pancreatic acini
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
JMV-180 stock solution
-
CCK-8 stock solution (for comparison)
-
Fluorescence microscope or plate reader with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Preparation: Isolate pancreatic acini from rat or mouse pancreas using established enzymatic digestion protocols.
-
Dye Loading:
-
Resuspend the isolated acini in HBSS.
-
Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
-
Incubate the acini in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Pellet the cells by gentle centrifugation and remove the Fura-2 AM loading solution.
-
Wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM to its active, calcium-sensitive form, Fura-2.
-
Imaging/Measurement:
-
Transfer the Fura-2-loaded acini to a perfusion chamber on the stage of a fluorescence microscope or to a black-walled, clear-bottom 96-well plate for plate reader analysis.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add JMV-180 at the desired concentrations and continue to record the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Calibration of the signal to absolute calcium concentrations can be performed using ionomycin and a calcium-free buffer containing a calcium chelator like EGTA.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a downstream product of PLC activation.
Materials:
-
Isolated pancreatic acini
-
myo-[3H]inositol
-
Lithium chloride (LiCl)
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Metabolic Labeling: Incubate pancreatic acini with myo-[3H]inositol in a suitable buffer for several hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells to remove unincorporated [3H]inositol and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulation: Add JMV-180 or other agonists at various concentrations and incubate for a defined period.
-
Termination and Extraction: Terminate the reaction by adding ice-cold PCA. Centrifuge to pellet the cellular debris and collect the supernatant containing the soluble inositol phosphates.
-
Separation: Neutralize the supernatant and apply it to a Dowex AG1-X8 anion-exchange column. Wash the column to remove free [3H]inositol.
-
Elution and Quantification: Elute the total [3H]inositol phosphates with a high salt buffer. Measure the radioactivity of the eluate using a scintillation counter.
-
Data Analysis: Express the results as the amount of [3H]inositol phosphates produced relative to the total [3H]phosphoinositide pool.
Visualizations
Signaling Pathways
Caption: JMV-180 signaling at the CCKA receptor.
Experimental Workflow
Caption: Workflow for measuring [Ca2+]i with Fura-2.
Conclusion
JMV-180 remains an indispensable tool for probing the intricacies of CCKA receptor signaling and its impact on intracellular calcium dynamics. Its characterization as a partial agonist for PLC activation provides a mechanistic basis for its unique physiological effects in pancreatic acinar cells. The ongoing debate regarding the IP3-dependence of JMV-180-induced calcium release underscores the complexity of intracellular signaling networks and highlights areas for future investigation. While its role at the CCKA receptor is well-documented, its potential interactions with other receptors, such as GHSR1a, in the context of calcium signaling warrant further exploration. The methodologies and data presented in this guide offer a comprehensive resource for researchers seeking to utilize JMV-180 to unravel the multifaceted world of intracellular calcium signaling.
References
- 1. Calcium oscillations in pancreatic acinar cells, evoked by the cholecystokinin analogue JMV-180, depend on functional inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin analog JMV-180-induced intracellular calcium oscillations are mediated by inositol 1,4,5-trisphosphate in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCK-JMV-180, an analog of cholecystokinin, releases intracellular calcium from an inositol trisphosphate-independent pool in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK antagonists reveal that CCK-8 and JMV-180 interact with different sites on the rat pancreatic acinar cell CCKA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Cholecystokinin (CCK)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Cholecystokinin (CCK), a pivotal peptide hormone in gastrointestinal and neurological research. This document outlines detailed protocols for studying satiety, modeling panic and anxiety, and investigating analgesia.
Introduction
Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to food intake, particularly fats and proteins. It plays a crucial role in various physiological processes, including digestion, satiety, and neurotransmission. The biological effects of CCK are mediated through two primary G protein-coupled receptors: CCK1R (predominantly in the periphery, especially the gallbladder and pancreas) and CCK2R (primarily in the brain). The sulfated form of CCK octapeptide (CCK-8s) is significantly more potent than its unsulfated counterpart. Due to its very short biological half-life of approximately 2.5 minutes, the method of administration is critical for observing its physiological effects.
Data Presentation
Table 1: In Vivo Dosage and Administration of Cholecystokinin (CCK)
| Application | Species | CCK Form | Dosage Range | Route of Administration | Vehicle | Notes |
| Satiety Studies | Mouse | CCK-8s | 3 µg/kg | Intraperitoneal (IP) | Saline | Administered prior to refeeding after a fasting period. |
| Rat | CCK-8s | 1 - 8 nmol/kg | Intraperitoneal (IP) | Saline | Effective in reducing food intake. | |
| Panic/Anxiety Model | Human | CCK-4 | 25 - 50 µg (total dose) | Intravenous (IV) bolus | Saline | Induces panic-like symptoms. |
| Rat | CCK-4 | 25 - 100 µg/kg | Intravenous (IV) or Intraperitoneal (IP) | Saline | Used in conjunction with behavioral tests like the Elevated Plus Maze. | |
| Analgesia/Hyperalgesia | Rat | CCK-8s | ng range (analgesia), µg range (hyperalgesia) | Intrathecal (IT) | Saline or Artificial Cerebrospinal Fluid | Dose-dependent opposing effects on nociception. |
Table 2: Pharmacokinetic Parameters of Cholecystokinin
| Parameter | Value | Species | Notes |
| Biological Half-Life | ~2.5 minutes | Human, Rat | Rapid clearance from circulation necessitates continuous infusion or bolus injection for sustained effects.[1] |
| Bioavailability | IP administration leads to prolonged elevation in lymph compared to IV. | Rat | Intraperitoneal injection may provide a more sustained local effect in the gut.[2] |
Experimental Protocols
Protocol 1: CCK-Induced Satiety in Mice
This protocol details the procedure for assessing the effect of CCK on food intake in mice.
Materials:
-
Cholecystokinin octapeptide, sulfated (CCK-8s)
-
Sterile, pyrogen-free 0.9% saline
-
Standard laboratory mouse chow
-
Animal scale
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: House mice individually and allow them to acclimate to the housing conditions for at least one week.
-
Habituation to Injection: To minimize stress-induced effects on feeding, handle the mice and administer habituation injections of saline (10 µL/g body weight, IP) for 2-3 days prior to the experiment.
-
Fasting: Fast the mice for 12-18 hours overnight with free access to water.
-
CCK-8s Preparation: On the day of the experiment, prepare a fresh solution of CCK-8s in sterile saline to the desired concentration. A typical dose is 3 µg/kg body weight.
-
Administration: Five minutes before presenting food, inject the mice intraperitoneally with either the CCK-8s solution or a saline vehicle control.
-
Food Presentation and Measurement: Immediately after the 5-minute pre-treatment period, provide a pre-weighed amount of chow. Measure food intake at regular intervals (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the CCK-8s treated group and the vehicle control group.
Protocol 2: CCK-4 Induced Panic/Anxiety Model in Rats
This protocol describes the induction of an anxiety-like state in rats using CCK-4, which can be assessed using behavioral paradigms such as the Elevated Plus Maze (EPM).
Materials:
-
Cholecystokinin tetrapeptide (CCK-4)
-
Sterile, pyrogen-free 0.9% saline
-
Elevated Plus Maze apparatus
-
Video tracking software (optional, but recommended)
-
Syringes and needles for intravenous or intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week. Handle the animals for several days prior to testing to reduce baseline stress.
-
CCK-4 Preparation: Prepare a fresh solution of CCK-4 in sterile saline. A common dose range is 25-100 µg/kg body weight.
-
Administration: Administer CCK-4 or saline vehicle via intravenous (tail vein) or intraperitoneal injection. The timing of administration relative to the behavioral test is critical and should be consistent (e.g., 5-10 minutes before).
-
Elevated Plus Maze Test:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms of the maze. An anxiogenic effect is indicated by a decrease in the proportion of time spent and entries into the open arms.
-
-
Data Analysis: Analyze the behavioral data to compare the anxiety-like behavior between the CCK-4 treated and control groups.
Protocol 3: Investigation of CCK-8 on Nociception in Rats (Intrathecal Administration)
This protocol is for investigating the dual role of CCK-8 in analgesia and hyperalgesia via direct administration to the spinal cord.
Materials:
-
Cholecystokinin octapeptide, sulfated (CCK-8s)
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline
-
Intrathecal catheter implantation setup
-
Nociceptive testing equipment (e.g., von Frey filaments, radiant heat source for paw withdrawal latency)
-
Microinjection pump
Procedure:
-
Intrathecal Catheterization: Surgically implant a chronic intrathecal catheter into the subarachnoid space at the lumbar level of the spinal cord. Allow the animals to recover for at least 5-7 days.
-
CCK-8s Preparation: Dissolve CCK-8s in aCSF or sterile saline to achieve the desired concentration. For analgesic effects, use nanogram doses. For hyperalgesic effects, use microgram doses.
-
Baseline Nociceptive Testing: Before CCK-8s administration, establish a baseline nociceptive threshold using a standard test (e.g., paw withdrawal threshold to mechanical stimuli or paw withdrawal latency to a thermal stimulus).
-
Intrathecal Administration: Slowly infuse a small volume (e.g., 10 µL) of the CCK-8s solution or vehicle through the intrathecal catheter.
-
Post-Administration Nociceptive Testing: Assess the nociceptive threshold at various time points after administration (e.g., 5, 15, 30, and 60 minutes) to determine the time course of the effect.
-
Data Analysis: Compare the post-injection nociceptive thresholds to the baseline values and between the CCK-8s and vehicle groups.
Mandatory Visualizations
Caption: Simplified signaling pathway of Cholecystokinin (CCK) via CCK1 and CCK2 receptors.
Caption: General experimental workflow for in vivo administration of Cholecystokinin.
References
- 1. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of sulphated and nonsulphated forms of cholecystokinin-58 and their action on gallbladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholecystokinin-J (JMV-180) in Pancreatic Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone that regulates pancreatic enzyme secretion. Understanding its mechanism of action is vital for research in digestive physiology and the development of therapies for pancreatic disorders. CCK-JMV-180 is a synthetic analog of CCK that has proven to be an invaluable tool in dissecting the complex signaling pathways initiated by CCK receptor activation on pancreatic acinar cells.
This document provides detailed application notes and protocols for utilizing CCK-JMV-180 in pancreatic secretion studies. It covers its mechanism of action, experimental protocols for both in vitro and in vivo studies, and quantitative data on its effects.
Mechanism of Action of CCK-JMV-180
CCK-JMV-180 exhibits a unique pharmacological profile by acting as a partial agonist at the CCK-A receptor. Specifically, it functions as an agonist at high-affinity CCK receptors and an antagonist at low-affinity CCK receptors in rats.[1][2] This dual activity makes it particularly useful for differentiating the physiological responses mediated by these two receptor states. In contrast, in mice, CCK-JMV-180 acts as an agonist at both high- and low-affinity sites.[2]
The binding of CCK to its G protein-coupled receptors on pancreatic acinar cells typically activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This initiates a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C (PKC), which ultimately results in the secretion of digestive enzymes. CCK-JMV-180 has been shown to stimulate phospholipase C, indicating its interaction with this key signaling pathway.
Key Applications
-
Differentiating High- and Low-Affinity CCK Receptor Functions: CCK-JMV-180's unique properties allow for the specific investigation of responses mediated by high-affinity receptors without the confounding effects of low-affinity receptor activation, which is often associated with the inhibition of secretion at supramaximal CCK concentrations.
-
Investigating Pancreatitis: Studies have utilized CCK-JMV-180 to demonstrate that experimental pancreatitis induced by supramaximal doses of CCK analogs like caerulein is mediated by low-affinity CCK receptors.
-
Studying Pancreatic Growth: CCK is known to have trophic effects on the pancreas. CCK-JMV-180 has been used to show that both high- and low-affinity receptor states are involved in mediating CCK-stimulated increases in DNA synthesis in pancreatic acinar cells.
Experimental Protocols
In Vitro: Amylase Secretion from Isolated Pancreatic Acini
This protocol describes the preparation of isolated pancreatic acini and the subsequent measurement of amylase secretion in response to stimulation with CCK-JMV-180.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Collagenase (Type CLSPA)
-
HEPES-Ringer buffer (supplemented with 0.5% BSA, essential amino acids, and vitamins)
-
CCK-JMV-180
-
CCK-8 (as a control)
-
Amylase activity assay kit (e.g., Phadebas amylase test)
-
Water bath, centrifuge, microscope
Procedure:
-
Preparation of Isolated Pancreatic Acini:
-
Euthanize the rat according to approved animal care protocols.
-
Surgically remove the pancreas and place it in ice-cold HEPES-Ringer buffer.
-
Inject the pancreas with collagenase solution (e.g., 50-100 U/mL in HEPES-Ringer buffer) until it is fully distended.
-
Incubate the pancreas in a shaking water bath at 37°C for 30-60 minutes, with gentle agitation, until the tissue is digested.
-
Disperse the acini by gently pipetting the digested tissue up and down.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the acini by centrifugation and resuspension in fresh HEPES-Ringer buffer three times.
-
Resuspend the final acinar preparation in fresh buffer and determine cell viability (e.g., via trypan blue exclusion).
-
-
Amylase Secretion Assay:
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Add varying concentrations of CCK-JMV-180 (e.g., 10⁻¹⁰ to 10⁻⁶ M) or CCK-8 (e.g., 10⁻¹² to 10⁻⁹ M) to the tubes. Include a buffer-only control.
-
Incubate the tubes in a shaking water bath at 37°C for 30 minutes.
-
Pellet the acini by centrifugation (e.g., 100 x g for 1 minute).
-
Carefully collect the supernatant, which contains the secreted amylase.
-
Lyse the acinar pellet to determine the total amylase content.
-
Measure the amylase activity in the supernatant and the lysed pellet using a commercial assay kit.
-
Express amylase secretion as a percentage of the total amylase content.
-
In Vivo: Pancreatic Secretion in Anesthetized Rats
This protocol outlines the procedure for measuring pancreatic juice secretion in response to intravenous infusion of CCK-JMV-180 in an anesthetized rat model.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Polyethylene tubing for cannulation
-
Infusion pump
-
CCK-JMV-180
-
Saline solution (0.9% NaCl)
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Perform a midline laparotomy to expose the abdominal organs.
-
Cannulate the common bile-pancreatic duct at its entrance to the duodenum.
-
Divert the bile to the duodenum with a separate cannula to prevent its entry into the pancreatic juice collection.
-
Cannulate a jugular or femoral vein for intravenous infusion.
-
-
Pancreatic Secretion Collection:
-
Allow the animal to stabilize for a period (e.g., 30 minutes) while infusing saline intravenously.
-
Collect basal pancreatic juice for a defined period (e.g., two 10-minute fractions).
-
Begin the intravenous infusion of CCK-JMV-180 at various doses.
-
Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 10-20 minutes) for the duration of the infusion.
-
Measure the volume of the collected juice.
-
-
Analysis:
-
Determine the protein concentration of the pancreatic juice (e.g., using the Lowry method).
-
Measure the activity of specific digestive enzymes (e.g., amylase, chymotrypsin) in the collected juice.
-
Express the results as secretion rate (e.g., volume/time, protein output/time, or enzyme output/time).
-
Quantitative Data Summary
The following tables summarize the effects of CCK-JMV-180 on pancreatic acinar cell function based on published studies.
| In Vitro Studies: Amylase Secretion from Rat Pancreatic Acini | |
| Compound | Effect |
| CCK-8 | Stimulates amylase release with a maximal effect at ~3 nM, followed by inhibition at higher concentrations. |
| CCK-JMV-180 | Causes a dose-dependent stimulation of amylase release that plateaus at ~50% of the maximal stimulation by CCK-8 and does not show inhibition at higher concentrations. |
| CCK-JMV-180 + Caerulein (10 nM) | Inhibits the increase in 1,2-diacylglycerol formation and the inhibition of amylase release caused by a supramaximal concentration of caerulein. |
| In Vitro Studies: DNA Synthesis in Rat Pancreatic Acinar Cells | |
| Compound | Effect on [³H]thymidine Incorporation |
| CCK-8 (3 nM) | Maximal increase of 442 +/- 53% of control. |
| CCK-JMV-180 (100 nM) | Maximal increase of 267 +/- 82% of control. |
| CCK-8 (3 nM) + JMV-180 (1 µM) | The stimulatory effect of CCK-8 is inhibited by JMV-180. |
Visualizing Signaling Pathways and Workflows
References
- 1. Experimental pancreatitis is mediated by low-affinity cholecystokinin receptors that inhibit digestive enzyme secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of CCK-JMV-180 on food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of JMV Ligands in Appetite Regulation Research: Application Notes and Protocols
Note on Compound Nomenclature: The designation "JMV-180" can be ambiguous. In scientific literature, it most commonly refers to CCK-JMV-180 , a ligand for the cholecystokinin (CCK) receptor. However, the "JMV" prefix is also used for other compounds involved in appetite regulation that target the ghrelin receptor, such as the agonist JMV-1843 and the antagonist JMV-2959 . To provide a comprehensive resource, this document details the application of all three compounds in appetite regulation research.
Section 1: CCK-JMV-180 (Cholecystokinin Receptor Ligand)
Application Notes
CCK-JMV-180 is a peptide analog of the C-terminal heptapeptide of cholecystokinin (CCK).[1] It is a valuable tool for studying the role of the CCK-A receptor (CCK1R) in satiety and appetite regulation. CCK is a gut hormone released post-prandially that induces a feeling of fullness.[2]
The mechanism of action of CCK-JMV-180 is species-dependent. In rats, it acts as a partial agonist, specifically as an agonist at high-affinity CCK receptors and a competitive antagonist at low-affinity CCK receptors.[3][4] This dual action makes it useful for dissecting the roles of different receptor affinity states. In mice, however, CCK-JMV-180 acts as a full agonist at both high- and low-affinity sites, potently suppressing food intake.[4] This species-specific difference is critical for experimental design and data interpretation.
Data Presentation
Table 1: Effects of CCK-JMV-180 on Food Intake
| Species | Administration Route | Dose | Effect on Food Intake | Reference |
| Rat | Intraperitoneal (i.p.) | Not specified | Failed to suppress liquid diet intake | |
| Rat | Intraperitoneal (i.p.) | Not specified | Antagonized the anorectic effects of CCK-8 | |
| Mouse | Intraperitoneal (i.p.) | Not specified | Potently suppressed liquid diet intake |
Experimental Protocols
Protocol 1: Investigation of CCK-JMV-180's Effect on Food Intake in Mice
-
Animal Model: Adult male C57BL/6 mice, individually housed to monitor food intake accurately.
-
Acclimatization: Allow mice to acclimate to the housing conditions and handling for at least one week before the experiment.
-
Drug Preparation: Dissolve CCK-JMV-180 in sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dose and an injection volume of 10 ml/kg body weight.
-
Experimental Groups:
-
Vehicle control (saline)
-
CCK-JMV-180 (effective dose to be determined by a dose-response study)
-
-
Procedure:
-
Fast the mice for a predetermined period (e.g., 4-6 hours) to ensure motivation to eat.
-
Administer CCK-JMV-180 or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, provide a pre-weighed amount of standard chow or a liquid diet.
-
Measure food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.
-
-
Data Analysis: Analyze the cumulative food intake at each time point using an appropriate statistical test (e.g., t-test or ANOVA) to compare the CCK-JMV-180 treated group with the vehicle control group.
Mandatory Visualizations
References
- 1. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of CCK-JMV-180 on food intake in rats and mice [ouci.dntb.gov.ua]
- 3. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of CCK-JMV-180 on food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholecystokinin (CCK) Receptor-J Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It exerts its physiological effects by binding to two distinct G protein-coupled receptors (GPCRs): CCK1R and CCK2R.[1][2] These receptors are involved in a variety of physiological processes, including digestion, satiety, anxiety, and pain perception.[1][3][4] The CCK1 receptor is found predominantly in the gallbladder, pancreas, and vagal afferent neurons, while the CCK2 receptor (also known as the gastrin receptor) is primarily located in the brain and stomach.
The activation of CCK receptors initiates a cascade of intracellular signaling events, primarily through the coupling of Gq and Gs proteins. This leads to the activation of phospholipase C (PLC), subsequent increases in intracellular calcium, and the activation of protein kinase C (PKC). Additionally, CCK receptor activation can modulate the mitogen-activated protein kinase (MAPK) and cAMP signaling pathways.
Given their significant roles in physiology and pathophysiology, CCK receptors are attractive targets for drug discovery. Understanding the interaction of novel chemical entities with these receptors is paramount for the development of new therapeutics for conditions such as obesity, anxiety disorders, and certain types of cancer. This document provides detailed application notes and protocols for designing and conducting in vitro drug interaction studies targeting the CCK receptor, here generically designated as "Cholecystokinin-J" to represent a novel drug candidate.
I. CCK Signaling Pathways
A thorough understanding of the signaling pathways activated by CCK receptors is fundamental to designing robust drug interaction studies. The primary signaling cascades are depicted below.
Figure 1: Simplified CCK Receptor Signaling Pathways. Max Width: 760px.
II. Experimental Design and Workflow
The following workflow outlines the key stages in assessing the interaction of a test compound, "this compound" (CCK-J), with CCK receptors.
Figure 2: Experimental Workflow for CCK-J Interaction Studies. Max Width: 760px.
III. Experimental Protocols
A. Radioligand Binding Assay
This assay determines the affinity (Ki) of CCK-J for CCK1 and CCK2 receptors by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Cell Membranes: Membranes from cells stably expressing human CCK1R or CCK2R.
-
Radioligand: [³H]-CCK-8 or other suitable radiolabeled antagonist.
-
Test Compound: this compound (CCK-J).
-
Reference Compounds: CCK-8 (agonist), L-364,718 (CCK1R antagonist), L-365,260 (CCK2R antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.
2. Protocol:
-
Prepare serial dilutions of CCK-J and reference compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled CCK-8 (for non-specific binding).
-
50 µL of test compound (CCK-J) or reference compound at various concentrations.
-
50 µL of radioligand at a final concentration equal to its Kd.
-
100 µL of cell membrane suspension (5-20 µg protein/well).
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (CCK-J).
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Calcium Mobilization Assay
This functional assay measures the ability of CCK-J to act as an agonist or antagonist by detecting changes in intracellular calcium levels.
1. Materials:
-
Cells: HEK293 or CHO cells stably expressing human CCK1R or CCK2R.
-
Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Probenecid: To prevent dye leakage from cells.
-
Test Compound: this compound (CCK-J).
-
Reference Compounds: CCK-8 (agonist), L-364,718 (CCK1R antagonist).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black-walled, clear-bottom plates.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
2. Protocol:
-
Seed cells into the microplates and culture overnight to form a confluent monolayer.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 20 minutes at room temperature in the dark.
-
For Agonist Mode:
-
Prepare serial dilutions of CCK-J and CCK-8.
-
Place the plate in the fluorescence reader and record a baseline fluorescence for 10-20 seconds.
-
Add the test or reference compounds and continue recording the fluorescence signal for 2-3 minutes.
-
-
For Antagonist Mode:
-
Prepare serial dilutions of CCK-J.
-
Pre-incubate the cells with CCK-J for 15-30 minutes.
-
Add a fixed concentration of CCK-8 (typically the EC80 concentration) and record the fluorescence signal.
-
3. Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium.
-
For Agonist Mode: Plot ΔRFU against the log concentration of CCK-J to determine the EC50 (potency) and Emax (efficacy) relative to CCK-8.
-
For Antagonist Mode: Plot the inhibition of the CCK-8 response against the log concentration of CCK-J to determine the IC50.
C. cAMP Accumulation Assay
This assay is used to determine if CCK-J modulates the Gs-adenylate cyclase pathway.
1. Materials:
-
Cells: HEK293 or CHO cells expressing the target CCK receptor.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, FRET, or luminescence-based).
-
IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Forskolin: An activator of adenylate cyclase, used as a positive control and for studying Gi-coupled responses.
-
Test Compound: this compound (CCK-J).
-
Reference Agonist: CCK-8.
2. Protocol:
-
Culture cells in a 96- or 384-well plate.
-
Pre-treat cells with IBMX for 15-30 minutes.
-
For Gs-coupled response (less common for CCK receptors but possible at high concentrations):
-
Add serial dilutions of CCK-J or a known Gs-agonist.
-
Incubate for the time recommended by the assay kit manufacturer (e.g., 30 minutes).
-
-
For Gi-coupled response (if applicable):
-
Add serial dilutions of CCK-J.
-
Stimulate the cells with a fixed concentration of forskolin.
-
Incubate as recommended.
-
-
Lyse the cells and measure cAMP levels according to the kit protocol.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the log concentration of CCK-J to determine EC50 or IC50 values.
D. MAPK (ERK) Phosphorylation Assay
This assay assesses the activation of downstream signaling pathways by measuring the phosphorylation of ERK1/2.
1. Materials:
-
Cells: Cells expressing the CCK receptor of interest.
-
Test Compound: this compound (CCK-J).
-
Reference Agonist: CCK-8.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK). HRP-conjugated secondary antibody.
-
Western Blotting reagents and equipment.
2. Protocol:
-
Culture cells to near confluency and serum-starve for 4-6 hours.
-
Treat cells with various concentrations of CCK-J or CCK-8 for a short period (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the t-ERK antibody as a loading control.
3. Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry.
-
Normalize the p-ERK signal to the t-ERK signal.
-
Plot the normalized p-ERK/t-ERK ratio against the log concentration of CCK-J to determine the dose-dependent activation of the MAPK pathway.
IV. Data Presentation
Quantitative data from the drug interaction studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Affinity of this compound for CCK Receptors
| Compound | CCK1R Ki (nM) | CCK2R Ki (nM) | Selectivity (CCK2R Ki / CCK1R Ki) |
| This compound | Value | Value | Value |
| CCK-8 | 1.5 ± 0.2 | 2.5 ± 0.3 | 1.7 |
| L-364,718 | 0.5 ± 0.1 | 500 ± 50 | 1000 |
| L-365,260 | 300 ± 30 | 1.0 ± 0.15 | 0.003 |
Data are presented as mean ± SEM from at least three independent experiments.
Table 2: Functional Activity of this compound at CCK Receptors (Calcium Mobilization)
| Compound | Receptor | Mode | Potency (EC50/IC50, nM) | Efficacy (% of CCK-8 Emax) |
| This compound | CCK1R | Agonist | Value | Value |
| CCK2R | Antagonist | Value | N/A | |
| CCK-8 | CCK1R | Agonist | 2.1 ± 0.3 | 100% |
| CCK2R | Agonist | 3.5 ± 0.4 | 100% | |
| L-364,718 | CCK1R | Antagonist | 0.8 ± 0.1 | N/A |
Data are presented as mean ± SEM from at least three independent experiments. Efficacy is relative to the maximal response induced by CCK-8.
V. In Vivo Studies (Brief Overview)
Following in vitro characterization, promising compounds should be evaluated in relevant in vivo models to assess their pharmacokinetic and pharmacodynamic properties. Examples of such models include:
-
Satiety and Food Intake Models (Rat/Mouse): To evaluate the effect of CCK-J on food consumption.
-
Gastric Emptying and Gut Motility Models: To assess the impact on gastrointestinal function.
-
Anxiety Models (e.g., Elevated Plus Maze): To investigate the anxiolytic or anxiogenic potential of CCK-J.
-
Pharmacokinetic Studies: To determine absorption, distribution, metabolism, and excretion (ADME) profiles.
These in vivo studies are essential for translating in vitro findings into potential therapeutic applications. The design of these studies should be guided by the in vitro pharmacological profile of the test compound.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the in vitro characterization of novel compounds targeting CCK receptors. A systematic approach, combining binding and functional assays, is crucial for elucidating the pharmacological profile of a test compound like "this compound". The resulting data will be instrumental in guiding further drug development efforts, including lead optimization and the design of subsequent in vivo efficacy and safety studies. Careful and rigorous experimental design and data analysis are paramount to ensure the reliability and reproducibility of the findings.
References
Application Notes and Protocols for High-Throughput Screening of CCK Antagonists Using JMV-180
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging JMV-180 in High-Throughput Screening for Cholecystokinin Receptor Antagonists
Cholecystokinin (CCK) receptors, primarily the CCK1 (formerly CCKA) and CCK2 (formerly CCKB) subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including digestion, satiety, and anxiety.[1][2][3] Their involvement in pathological conditions has made them attractive targets for drug discovery.[3][4] High-throughput screening (HTS) is a key strategy for identifying novel ligands that can modulate the activity of these receptors.
JMV-180 is a synthetic analog of the C-terminal heptapeptide of CCK (CCK-7) that exhibits unique pharmacological properties, making it a valuable tool for HTS campaigns aimed at discovering CCK antagonists. Notably, JMV-180 acts as an agonist at high-affinity CCK1 receptors and a competitive antagonist at low-affinity CCK1 receptors. This dual functionality allows for the design of sophisticated screening assays to differentiate between compounds with different modes of action.
These application notes provide detailed protocols and supporting information for the use of JMV-180 in HTS assays to identify and characterize CCK receptor antagonists. The protocols are designed to be adaptable to various laboratory settings and HTS platforms.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of JMV-180 interaction with CCK receptors, providing a basis for assay design and data interpretation.
Table 1: Binding Affinities of JMV-180 for CCK Receptors
| Receptor Subtype | Ligand | Kd (nM) | Cell/Tissue System | Reference |
| High-Affinity CCK | JMV-180 | 2.2 | Rat Pancreatic Acini | |
| Low-Affinity CCK | JMV-180 | 19 | Rat Pancreatic Acini | |
| High-Affinity CCK | CCK-8 | 0.069 | Rat Pancreatic Acini | |
| Low-Affinity CCK | CCK-8 | 10 | Rat Pancreatic Acini |
Table 2: Functional Activity of JMV-180
| Parameter | JMV-180 Effect | CCK-8 Effect | Cell/Tissue System | Reference |
| Amylase Secretion (High-Affinity Receptor Occupation) | 14-fold increase | 14-fold increase | Rat Pancreatic Acini | |
| Amylase Secretion (Low-Affinity Receptor Occupation) | No effect | Inhibition | Rat Pancreatic Acini | |
| DNA Synthesis ([3H]thymidine incorporation) | 267 ± 82% of control (at 100 nM) | 442 ± 53% of control (at 3 nM) | Rat Pancreatic Acinar Cells | |
| Phospholipase C (PLC) Activation ([32P]-PtdIns labeling) | 39.08 ± 0.72% of maximal CCK-8 effect | Full agonist | Rat Pancreatic Acini | |
| Phospholipase C (PLC) Activation ([32P]-PtdOH labeling) | 8.02 ± 0.40% of maximal CCK-8 effect | Full agonist | Rat Pancreatic Acini | |
| Gallbladder Smooth Muscle Contraction | No effect | Dose-dependent contraction | Rabbit Gallbladder Smooth Muscle |
Signaling Pathways and Experimental Workflows
Cholecystokinin Receptor Signaling Pathway
Caption: CCK1 receptor activation of the Gq/PLC signaling cascade.
JMV-180 Dual Agonist/Antagonist Mechanism
Caption: JMV-180's dual action on high and low-affinity CCK1 receptors.
High-Throughput Screening Workflow for CCK Antagonists
Caption: A generalized HTS workflow to identify CCK receptor antagonists.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CCK1 Receptor
Objective: To identify compounds that inhibit the binding of a radiolabeled ligand to the CCK1 receptor. JMV-180 can be used as a non-radiolabeled competitor for comparison and validation.
Materials:
-
Cells or membranes expressing the human CCK1 receptor.
-
Radioligand (e.g., 125I-CCK-8).
-
JMV-180 (for control).
-
Test compound library.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
96-well or 384-well plates.
-
Scintillation counter or gamma counter.
Procedure:
-
Preparation: Dilute cell membranes to a final concentration that provides adequate signal-to-noise ratio. Prepare serial dilutions of test compounds and JMV-180.
-
Assay Setup: In a multi-well plate, add in the following order:
-
Binding Buffer.
-
Test compound or JMV-180 (at various concentrations).
-
Radioligand (at a concentration near its Kd).
-
Cell membranes.
-
For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., L-364,718) instead of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a suitable counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Protocol 2: Functional HTS Assay for CCK1 Antagonists using Calcium Mobilization
Objective: To identify CCK1 receptor antagonists by measuring their ability to inhibit JMV-180-induced intracellular calcium mobilization. This assay leverages JMV-180's agonist activity at the high-affinity state of the receptor.
Materials:
-
A cell line stably expressing the human CCK1 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
JMV-180.
-
Test compound library.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
-
384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the CCK1 receptor-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Compound Addition: Add the test compounds from the library to the wells at the desired final concentrations. Include wells with a known antagonist (e.g., L-364,718) as a positive control and wells with buffer only as a negative control. Incubate for a short period (e.g., 15-30 minutes).
-
Signal Measurement:
-
Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
-
Add JMV-180 at a concentration that elicits a submaximal to maximal response (e.g., EC80, determined in a prior dose-response experiment).
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the controls (e.g., % inhibition relative to the JMV-180-only response).
-
Identify "hits" as compounds that produce a statistically significant inhibition of the JMV-180-induced calcium signal.
-
Perform dose-response curves for the hits to determine their potency (IC50).
-
These protocols provide a foundation for utilizing JMV-180 in HTS campaigns. The specific parameters, such as cell density, incubation times, and compound concentrations, should be optimized for each specific assay and laboratory setup. The unique properties of JMV-180 allow for the development of robust and informative assays for the discovery of novel CCK receptor antagonists.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing JMV-180 Binding Affinity to Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV-180 is a synthetic peptide analog of cholecystokinin (CCK) that has been instrumental in elucidating the complex pharmacology of CCK and ghrelin receptors. It exhibits distinct binding characteristics, acting as a functional agonist at high-affinity CCK receptors and a competitive antagonist at low-affinity CCK receptors[1]. Additionally, JMV-180 and its analogs have been studied for their interaction with the ghrelin receptor (GHSR), a key regulator of appetite and growth hormone secretion[2][3]. Understanding the binding affinity of JMV-180 to these G protein-coupled receptors (GPCRs) is crucial for research in gastroenterology, metabolism, and oncology[4].
These application notes provide detailed protocols for three common methods to assess the binding affinity of JMV-180 to its receptors: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Quantitative Binding Affinity Data for JMV-180
The following table summarizes the reported binding affinities of JMV-180 for cholecystokinin (CCK) receptors. Data for ghrelin receptor binding is less defined in the public literature.
| Ligand | Receptor | Species | Assay Type | Affinity Constant (Kd) | Reference |
| JMV-180 | High-Affinity CCK Receptor | Rat | Radioligand Inhibition | 2.2 nM | [1] |
| JMV-180 | Low-Affinity CCK Receptor | Rat | Radioligand Inhibition | 19 nM |
Radioligand Binding Assay (Competition Assay)
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. In a competition assay, the ability of an unlabeled ligand (JMV-180) to displace a radiolabeled ligand from the receptor is measured to determine the inhibitor constant (Ki).
Experimental Protocol
a. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing the human cholecystokinin A receptor (CCKAR/CCK1R) or ghrelin receptor (GHSR-1a). Examples include 1321N1 cells for CCK1R.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-labeled CCK-8 for CCK receptors or [125I]-His9-ghrelin for ghrelin receptors).
-
Unlabeled Ligand: JMV-180.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
b. Membrane Preparation:
-
Culture cells expressing the receptor of interest to near confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
c. Competition Binding Assay Procedure:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
50 µL of varying concentrations of unlabeled JMV-180.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
-
To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of an unlabeled standard ligand instead of JMV-180.
-
To determine total binding, a set of wells should contain only the radioligand and the membrane preparation.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the JMV-180 concentration.
-
Determine the IC50 value (the concentration of JMV-180 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow
Caption: Workflow for a radioligand competition binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions. It can determine the kinetics (association and dissociation rates) and affinity of JMV-180 binding to its receptor.
Experimental Protocol
a. Materials and Reagents:
-
SPR Instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5, SA chip).
-
Immobilization Reagents (e.g., EDC/NHS for amine coupling, or streptavidin for biotinylated ligand capture).
-
Purified Receptor: Solubilized and purified CCK or ghrelin receptors. Alternatively, a biotinylated version of JMV-180 can be immobilized.
-
Analyte: JMV-180 in solution.
-
Running Buffer: A suitable buffer that maintains protein stability and minimizes non-specific binding (e.g., HBS-EP).
-
Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized ligand (e.g., a low pH glycine solution or high salt buffer).
b. Immobilization of the Receptor (or Ligand):
-
Activate the sensor chip surface according to the manufacturer's instructions (e.g., with EDC/NHS for a CM5 chip).
-
Inject the purified receptor solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
Alternatively, if immobilizing a biotinylated JMV-180, use a streptavidin-coated sensor chip.
c. Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of JMV-180 (the analyte) over the sensor surface containing the immobilized receptor.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of JMV-180 to the receptor.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the JMV-180/receptor complex.
-
After each cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Include a reference flow cell (e.g., a deactivated surface or one with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.
d. Data Analysis:
-
Subtract the reference channel data from the active channel data for each JMV-180 concentration.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Workflow
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Fluorescence Polarization (FP) Assay
FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening.
Experimental Protocol
a. Materials and Reagents:
-
Fluorescently Labeled Ligand (Tracer): A fluorescently labeled version of a ligand that binds to the target receptor (e.g., a fluorescent derivative of a known CCK or ghrelin receptor antagonist).
-
Purified Receptor: Solubilized and purified CCK or ghrelin receptors.
-
Unlabeled Ligand: JMV-180.
-
Assay Buffer: A buffer that maintains protein stability and minimizes background fluorescence.
-
Microplate Reader with FP capability.
-
Low-volume black microplates (e.g., 384-well).
b. Assay Development:
-
Saturation Binding: Determine the Kd of the fluorescent tracer for the receptor by incubating a fixed concentration of the tracer with increasing concentrations of the receptor. This helps in optimizing the concentrations for the competition assay.
-
Z'-factor Determination: Assess the robustness of the assay by measuring the signal window between the fully bound and free tracer to calculate the Z'-factor. A Z'-factor above 0.5 is generally considered excellent for screening assays.
c. Competition FP Assay Procedure:
-
In a low-volume black microplate, add the following to each well:
-
A fixed concentration of the purified receptor (determined during assay development).
-
A fixed concentration of the fluorescent tracer (typically below its Kd).
-
Varying concentrations of unlabeled JMV-180.
-
-
Include control wells for the free tracer (no receptor) and the bound tracer (no JMV-180).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
d. Data Analysis:
-
The FP values will decrease as JMV-180 displaces the fluorescent tracer from the receptor.
-
Plot the FP values against the logarithm of the JMV-180 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
The Ki can be calculated from the IC50 value using a similar equation to the one used in radioligand binding assays, taking into account the concentrations and affinities of the tracer and receptor.
Experimental Workflow
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Signaling Pathways
Understanding the signaling pathways activated by the receptors to which JMV-180 binds provides context for the functional consequences of its binding affinity.
Cholecystokinin (CCK) Receptor Signaling
CCK receptors (CCK1R and CCK2R) are GPCRs that primarily couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events regulate various physiological processes, including pancreatic enzyme secretion and gallbladder contraction.
Caption: Simplified CCK receptor signaling pathway.
Ghrelin Receptor (GHSR-1a) Signaling
The ghrelin receptor (GHSR-1a) also primarily signals through the Gq/11-PLC pathway, leading to increased intracellular calcium. However, GHSR-1a signaling is complex and can also involve other G proteins like Gαi/o and Gα12/13, as well as β-arrestin pathways. GHSR-1a can also form heterodimers with other GPCRs, such as dopamine receptors, which can modulate its signaling properties.
Caption: Major signaling pathways of the ghrelin receptor.
References
- 1. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin agonist JMV 1843 increases food intake, body weight and expression of orexigenic neuropeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin analog, JMV-180, stimulates growth of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cholecystokinin-J solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Cholecystokinin (CCK) and its analogue, CCK-JMV-180.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and experimental use of CCK peptides.
Solubility Issues
Question: My CCK-8 (sulfated) peptide won't dissolve. What should I do?
Answer: Solubility issues with sulfated CCK-8 can arise from its amphipathic nature. Here is a step-by-step approach to solubilization:
-
Start with an Aqueous Buffer: For many applications, Phosphate Buffered Saline (PBS) at pH 7.2 is a good starting point. Sulfated CCK-8 is soluble in PBS at a concentration of 10 mg/mL.[1]
-
Assess Peptide Characteristics: Determine the overall charge of your specific CCK peptide.
-
Acidic Peptides: If the peptide has a net negative charge, try dissolving it in a small amount of basic aqueous solution, such as 1% ammonium hydroxide, and then dilute with your experimental buffer.
-
Basic Peptides: If the peptide has a net positive charge, attempt to dissolve it in a small amount of an acidic solution, like 10% acetic acid, before diluting.
-
-
Use of Organic Solvents: If aqueous buffers fail, organic solvents can be used. For desulfated CCK-8, Dimethyl sulfoxide (DMSO) is an effective solvent, with a solubility of up to 50 mg/mL. A mixed solvent system can also be effective. For instance, a clear solution of at least 2.5 mg/mL of desulfated CCK-8 can be achieved using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sonication: To aid dissolution, gentle sonication of the peptide solution in an ultrasonic bath for short periods can be helpful.
Question: I'm observing precipitation after dissolving my CCK peptide and diluting it in my experimental buffer. How can I prevent this?
Answer: Precipitation upon dilution often occurs when a peptide is initially dissolved in a strong organic solvent and then rapidly diluted into an aqueous buffer. To avoid this:
-
Gradual Dilution: Add the aqueous buffer to the peptide stock solution slowly, while gently vortexing.
-
Intermediate Solvent: Consider a multi-step dilution using an intermediate solvent that is miscible with both the stock solvent and the final buffer.
-
Re-evaluation of Solvent System: It may be necessary to choose a different primary solvent for your stock solution that is more compatible with your final experimental buffer.
Stability and Storage
Question: How should I store my lyophilized and reconstituted CCK peptides?
Answer: Proper storage is crucial to maintain the integrity and activity of CCK peptides.
-
Lyophilized Peptides: Store lyophilized CCK peptides at -20°C or -80°C for long-term storage, protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce stability.
-
Peptide Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, aliquot the solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at 4°C.
Question: My experimental results are inconsistent. Could my CCK-8 be degrading in solution?
Answer: Yes, peptide degradation in solution is a common cause of inconsistent results. The stability of CCK-8 is influenced by several factors, including pH, temperature, and the presence of proteases.
-
Half-life in Plasma: The in vitro half-life of sulfated CCK-8 in human plasma is approximately 50 minutes, while in rat plasma, it is shorter at around 17 minutes. The unsulfated form degrades more rapidly, with a half-life of 18 minutes in human plasma and 5 minutes in rat plasma.[2] This degradation is primarily due to aminopeptidases.[2]
-
Oxidation: Peptides containing methionine (Met) and tryptophan (Trp), both present in CCK-8, are susceptible to oxidation. To minimize this, use degassed solvents and consider storing solutions under an inert gas like argon or nitrogen.
Aggregation Problems
Question: I suspect my CCK peptide is aggregating. How can I confirm this and what can I do to prevent it?
Answer: Peptide aggregation can lead to loss of activity and inaccurate concentration measurements.
-
Signs of Aggregation: Visual signs include cloudiness or visible precipitates in the solution. Aggregation can also be detected by techniques like dynamic light scattering (DLS).
-
Prevention Strategies:
-
Control pH: Maintain the pH of the solution away from the isoelectric point (pI) of the peptide to ensure a net charge, which promotes repulsion between peptide molecules.
-
Low Concentration: Store and use peptides at the lowest practical concentration.
-
Additives: In some cases, the inclusion of excipients like non-ionic detergents (e.g., Tween 20) in low concentrations can help prevent hydrophobic aggregation.[3] For proteins, a mixture of arginine and glutamate has been shown to increase solubility.[4]
-
Reducing Agents: For peptides with cysteine residues (not present in CCK-8), adding a reducing agent like DTT can prevent the formation of disulfide-linked aggregates.
-
Quantitative Data Summary
Table 1: Solubility of Cholecystokinin Peptides
| Peptide | Solvent | Concentration | Notes |
| Sulfated CCK-8 | PBS (pH 7.2) | 10 mg/mL | - |
| Desulfated CCK-8 | DMSO | 50 mg/mL | May require sonication. |
| Desulfated CCK-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Forms a clear solution. |
Table 2: In Vitro Stability of Cholecystokinin-8 (CCK-8) in Plasma
| Peptide | Plasma Source | Half-life | Primary Degradation Enzyme Type |
| Sulfated CCK-8 | Human | ~50 minutes | Aminopeptidases |
| Sulfated CCK-8 | Rat | ~17 minutes | Aminopeptidases |
| Unsulfated CCK-8 | Human | ~18 minutes | Aminopeptidases |
| Unsulfated CCK-8 | Rat | ~5 minutes | Aminopeptidases |
Experimental Protocols
Protocol 1: Solubilization of Sulfated CCK-8 for In Vitro Cell-Based Assays
-
Materials:
-
Sulfated CCK-8 (lyophilized powder)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
-
Procedure:
-
Allow the vial of lyophilized sulfated CCK-8 to equilibrate to room temperature in a desiccator.
-
Aseptically add the required volume of sterile PBS (pH 7.2) to the vial to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of PBS to 1 mg of peptide).
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking to minimize foaming and potential denaturation.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For cell-based assays, it is recommended to sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Use the stock solution immediately or aliquot into single-use volumes and store at -80°C.
-
Protocol 2: Stability Assessment of CCK-8 in Solution using RP-HPLC
-
Materials:
-
CCK-8 peptide solution (prepared in the buffer of interest)
-
RP-HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath set to the desired temperature(s)
-
Autosampler vials
-
-
Procedure:
-
Prepare a stock solution of CCK-8 in the desired buffer (e.g., PBS, pH 7.4).
-
Aliquot the solution into several vials for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
At each time point, remove one vial and immediately transfer an aliquot to an HPLC vial. If not analyzing immediately, store the sample at -80°C.
-
Analyze the samples by RP-HPLC. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
Identify the peak corresponding to the intact CCK-8 peptide based on its retention time from the t=0 sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
-
Signaling Pathways and Experimental Workflows
References
- 1. woongbee.com [woongbee.com]
- 2. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Cholecystokinin (CCK) Technical Support Center: Interpreting Biphasic Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic or U-shaped dose-response curves in experiments involving Cholecystokinin (CCK).
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve in the context of CCK experiments?
A biphasic or U-shaped dose-response curve is a non-monotonic relationship where CCK stimulates a biological response at low concentrations, but this effect diminishes and can even become inhibitory at higher concentrations.[1] A classic example is the secretion of amylase from pancreatic acinar cells, where increasing doses of CCK initially stimulate robust amylase release, but supramaximal concentrations lead to a progressive inhibition of secretion.[2][3]
Q2: Why do I observe a biphasic response with CCK in my experiments?
The biphasic effect of CCK is often attributed to the presence of two different affinity states of the CCK receptor, primarily the CCK-A (CCK1) receptor.[4] Low concentrations of CCK are thought to bind to high-affinity receptors, triggering a stimulatory signaling cascade.[4] Conversely, high concentrations of CCK may engage low-affinity receptors, which can initiate inhibitory signals or lead to receptor desensitization.
Q3: What are the typical concentrations of CCK that elicit a biphasic response in pancreatic acinar cells?
The stimulatory phase for amylase release from rat pancreatic acini typically begins at picomolar concentrations (around 10 pM), reaches a maximum effect at approximately 100-300 pM, and shows supramaximal inhibition at concentrations above 1 nM.
Q4: Does the specific form of CCK used in the experiment matter?
Yes, the structure of the CCK peptide is crucial. For instance, CCK-8 (the sulfated octapeptide) is known to evoke a biphasic secretory response in pancreatic acini. Shorter fragments like CCK-6 and CCK-4 may cause a monophasic stimulation of amylase secretion, highlighting the importance of the sulfated tyrosine residue for the characteristic biphasic effect.
Q5: Can receptor desensitization explain the inhibitory phase of the biphasic curve?
Receptor desensitization is a significant contributing factor to the inhibitory phase at high CCK concentrations. Prolonged or high-dose exposure to CCK can lead to receptor phosphorylation and internalization, rendering the cells less responsive to further stimulation. This process acts as a protective mechanism against cellular overstimulation.
Troubleshooting Guides
Problem 1: My CCK dose-response curve is flat, showing no stimulation at any concentration.
| Possible Cause | Troubleshooting Step |
| Degraded CCK Peptide | Prepare fresh CCK solutions for each experiment. Store stock solutions in appropriate aliquots at -20°C or below to avoid repeated freeze-thaw cycles. |
| Incorrect Cell Type or Species | Verify that the cell line or primary cells used express functional CCK receptors. For example, human pancreatic acinar cells have been shown to lack a functional response to CCK agonists. |
| Assay Readout Interference | If using a colorimetric or fluorometric assay, check for interference from your compound or buffer components. Run controls with the compound in the absence of cells. |
| Suboptimal Assay Conditions | Optimize incubation times, temperature, and buffer composition. Ensure the pH of the medium is stable. |
Problem 2: I'm observing a biphasic curve, but the inhibitory phase is much stronger or weaker than expected.
| Possible Cause | Troubleshooting Step |
| Cell Density | Optimize the cell seeding density. Overly confluent or sparse cultures can respond differently to stimuli. |
| Receptor Desensitization Dynamics | The kinetics of receptor desensitization can vary. Consider performing a time-course experiment at a high CCK concentration to characterize the onset of the inhibitory phase. |
| Involvement of Different Signaling Pathways | High concentrations of CCK can activate alternative signaling pathways. For instance, in some systems, high-dose CCK can activate protein tyrosine kinases, which may contribute to the inhibitory effect. |
| Presence of Receptor Subtypes | If your system expresses both CCK-A and CCK-B receptors, the overall response will be a composite of the signaling through both. Use selective antagonists to dissect the contribution of each receptor subtype. |
Problem 3: My results are highly variable between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Ensure cells are in a consistent growth phase (e.g., logarithmic phase) for each experiment. Monitor cell viability. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique, especially when preparing serial dilutions of CCK. |
| Reagent Variability | Use reagents from the same lot number whenever possible. If using primary cells, be aware of potential variability between preparations. |
| Washing Steps | In assays requiring washing steps, ensure complete removal of solutions without disturbing the cells. Inadequate washing can lead to high background signals. |
Quantitative Data Summary
The following table summarizes the concentrations of CCK-8 typically used to elicit responses in rat pancreatic acinar cells.
| Response Phase | CCK-8 Concentration Range | Primary Receptor State Involved | Reference |
| Stimulation Initiation | 1 - 10 pM | High-Affinity | |
| Maximal Stimulation | 100 - 300 pM | High-Affinity | |
| Supramaximal Inhibition | > 1 nM | Low-Affinity & Desensitization |
Experimental Protocols
Protocol 1: Amylase Secretion Assay from Isolated Pancreatic Acini
This protocol is adapted from established methods for measuring secretagogue-induced enzyme release from isolated rodent pancreatic acini.
Materials:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (140 mM NaCl, 4.7 mM KCl, 1.16 mM MgCl₂, 1 mM CaCl₂, 11 mM Glucose, 10 mM HEPES, pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA) and 0.1 mg/ml soybean trypsin inhibitor.
-
Collagenase (Type IV)
-
CCK-8 peptide
-
Amylase activity assay kit
-
96-well plates
-
Water bath
-
Microplate reader
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize a rodent (e.g., rat or mouse) according to approved institutional protocols.
-
Perfuse the pancreas with KRBH buffer containing collagenase.
-
Excise the pancreas, mince it, and incubate with collagenase solution in a shaking water bath at 37°C for 30-60 minutes until the tissue is digested.
-
Gently triturate the digested tissue with a series of pipettes with decreasing tip diameters to release the acini.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Wash the acini by centrifugation and resuspend in fresh KRBH buffer.
-
-
Amylase Secretion Assay:
-
Aliquot the acinar suspension into a 96-well plate.
-
Prepare serial dilutions of CCK-8 in KRBH buffer.
-
Add the different concentrations of CCK-8 to the wells. Include a buffer-only control for basal secretion.
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate to pellet the acini.
-
Carefully collect the supernatant, which contains the secreted amylase.
-
To determine the total amylase content, lyse the cells in a separate set of wells using a detergent-containing buffer.
-
-
Amylase Activity Measurement:
-
Measure the amylase activity in the supernatant and the cell lysate using a commercial amylase assay kit according to the manufacturer's instructions.
-
Calculate the percentage of amylase secreted by dividing the amylase activity in the supernatant by the total amylase activity (supernatant + lysate) and multiplying by 100.
-
-
Data Analysis:
-
Plot the percentage of amylase secretion as a function of the log of the CCK-8 concentration to generate a dose-response curve.
-
Protocol 2: Calcium Mobilization Assay in CCK Receptor-Expressing Cells
This protocol describes a general method for measuring intracellular calcium changes in response to CCK using a fluorescent calcium indicator.
Materials:
-
Cells expressing CCK receptors (e.g., CHO-CCK1R cell line)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CCK-8 peptide
-
96- or 384-well black, clear-bottom plates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed the CCK receptor-expressing cells into the black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the cells to take up the dye.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to record fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a short period.
-
Use the instrument's injector to add different concentrations of CCK-8 to the wells.
-
Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
Plot the peak fluorescence response as a function of the log of the CCK-8 concentration to generate a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Caption: CCK signaling pathways at low and high concentrations.
Caption: Experimental workflow for amylase secretion assay.
Caption: Troubleshooting logic for unexpected CCK dose-response curves.
References
- 1. Human pancreatic acinar cells lack functional responses to cholecystokinin and gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cholecystokinin and pancreatic cancer: the chicken or the egg? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both low- and high-affinity CCK receptor states mediate trophic effects on rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting JMV-180's effects on cell viability
Technical Support Center: JMV-180
Disclaimer: The compound identifier "JMV-180" has been used in literature to describe a cholecystokinin (CCK) analog. This guide focuses on this specific molecule. Please verify that this corresponds to the agent used in your research.
Frequently Asked Questions (FAQs)
Q1: What is JMV-180 and what is its primary mechanism of action?
JMV-180 is a peptide analog of cholecystokinin (CCK). Its mechanism of action is complex as it exhibits different effects depending on the receptor's affinity state. It functions as an agonist at high-affinity and low-affinity CCK receptors, while acting as a competitive antagonist at low-affinity receptors in certain contexts.[1] Specifically, in pancreatic acinar cells, JMV-180 is an agonist at high-affinity CCKA receptors, stimulating amylase secretion, but an antagonist at low-affinity receptors, where it can reverse the inhibitory effects of high CCK-8 concentrations.[1]
Q2: What is the expected effect of JMV-180 on cell viability?
Contrary to inducing cell death, JMV-180 has been shown to stimulate the growth and proliferation of certain human pancreatic cancer cell lines, such as PANC-1 and MIA PaCa-2.[2] Therefore, an increase in cell number and DNA synthesis is the expected outcome in these cell models.
Q3: What is a typical concentration range for JMV-180 in cell culture experiments?
For studying the growth effects on pancreatic cancer cell lines, a concentration range of 10⁻¹⁰ M to 10⁻⁶ M has been used effectively.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can JMV-180 interact with other receptors?
JMV-180 is designed as a CCK analog and primarily interacts with CCK receptors.[1] However, like any pharmacological agent, off-target effects at very high concentrations cannot be entirely ruled out. It is crucial to use the lowest effective concentration to minimize potential non-specific interactions.
Troubleshooting Guide for Cell Viability Assays
Q5: My cell viability assay (e.g., MTT, XTT) shows a decrease in viability after JMV-180 treatment, which is contrary to published data. What could be the issue?
Several factors could contribute to this discrepancy:
-
Cell Line Specificity: The proliferative effect of JMV-180 has been documented in specific pancreatic cancer cell lines that express the appropriate CCK receptors. Your cell line may not express these receptors or may respond differently.
-
Assay Interference: Tetrazolium-based assays (MTT, XTT) measure metabolic activity as a proxy for cell viability. It is possible for compounds to interfere with cellular metabolism or the assay chemistry itself, leading to inaccurate readings.
-
High Concentrations: Extremely high concentrations of any peptide can lead to non-specific cytotoxicity.
-
Compound Stability: Ensure that your JMV-180 stock is properly stored and that working solutions are freshly prepared to avoid degradation.
Q6: I am observing high variability between my experimental replicates. What are the common causes?
High well-to-well variability in plate-based assays is a common issue. Consider the following:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently rock the plate to ensure even distribution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill these wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data.
-
Pipetting Errors: Inconsistent pipetting of JMV-180 or assay reagents can introduce significant variability.
Q7: My results from a metabolic assay (like MTT) do not match the results from a direct cell count (e.g., Trypan Blue or automated counter). Why?
This suggests a potential disconnect between metabolic activity and cell number.
-
Metabolic Alteration: JMV-180, through CCKA receptor signaling, activates pathways like Phospholipase C (PLC), which can alter cellular metabolism. This could affect the reduction of tetrazolium dyes without directly correlating with a change in cell number.
-
Assay Principle: MTT measures mitochondrial reductase activity, while direct cell counting assesses membrane integrity (Trypan Blue) or simply enumerates cells. When results differ, a direct cell count is often considered a more direct measure of proliferation.
Quantitative Data Summary
Table 1: Functional Profile of JMV-180 at CCKA Receptors
| CCKA Receptor State | Functional Effect of JMV-180 | Reference |
| High-Affinity | Agonist | |
| Low-Affinity | Competitive Antagonist |
Table 2: Proliferative Effects of JMV-180 on Human Pancreatic Cancer Cells
| Cell Line | Parameter Measured | % Increase Over Control (at 10⁻⁸ M) | Reference |
| PANC-1 | Cell Number | 123% | |
| MIA PaCa-2 | Cell Number | 86% | |
| PANC-1 | [³H]Thymidine Uptake | 64% | |
| MIA PaCa-2 | [³H]Thymidine Uptake | 40% |
Experimental Protocols & Methodologies
Protocol 1: Cell Proliferation Assay via [³H]Thymidine Incorporation
This protocol is adapted from studies investigating the trophic effects of JMV-180 on pancreatic cancer cells.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in 24-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Serum Starvation: After cells have adhered (typically 24 hours), wash them with PBS and switch to a serum-free or low-serum medium for 24 hours to synchronize the cell cycle.
-
JMV-180 Treatment: Treat the cells with varying concentrations of JMV-180 (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control for 24 hours.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-6 hours at 37°C.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate DNA.
-
Wash the precipitate twice with 5% TCA.
-
Solubilize the precipitate in 0.5 mL of 0.1 N NaOH.
-
-
Quantification: Transfer the solubilized sample to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: General MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of JMV-180 or a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations: Diagrams and Workflows
Caption: Experimental workflow for assessing JMV-180's effect on cell viability.
Caption: Troubleshooting logic for unexpected JMV-180 cell viability results.
Caption: Simplified CCKA receptor signaling pathway activated by JMV-180.
References
Technical Support Center: Addressing Off-Target Effects of Cholecystokinin-J
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cholecystokinin-J (CCK-J), a hypothetical analog of Cholecystokinin (CCK). The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses specific issues that may arise during experiments with CCK-J, potentially indicating off-target activity.
Question 1: My CCK-J-treated cells show a significant change in cyclic AMP (cAMP) levels, but CCK receptors are primarily Gq-coupled. What could be the cause?
Possible Cause: This suggests that CCK-J may be interacting with a Gs- or Gi-coupled G protein-coupled receptor (GPCR) as an off-target effect. CCK1 and CCK2 receptors primarily signal through the Gq pathway, leading to phospholipase C activation and subsequent increases in intracellular calcium, not typically cAMP.[1]
Troubleshooting Steps:
-
Confirm On-Target Receptor Expression: Verify the expression of the intended CCK receptor (CCK1R or CCK2R) in your cell line using qPCR or western blot.
-
Pharmacological Blockade: Pre-treat the cells with known antagonists for common Gs-coupled (e.g., beta-adrenergic receptors) or Gi-coupled (e.g., mu-opioid receptors) GPCRs before stimulating with CCK-J. A reversal of the cAMP response in the presence of a specific antagonist will identify the off-target receptor family.
-
Receptorome Profiling: If the off-target is unknown, consider a broad GPCR screening panel (e.g., Eurofins SafetyScreen, NIMH PDSP) to identify potential binding partners for CCK-J.[2][3][4]
-
Dose-Response Curve: Perform a dose-response curve for the cAMP effect. Off-target effects often occur at higher concentrations of the test compound.
Question 2: I observe an unexpected physiological response in my in vivo studies that is inconsistent with known CCK receptor functions (e.g., changes in blood pressure, sedation). How can I investigate this?
Possible Cause: CCK-J may be interacting with other GPCRs that regulate cardiovascular function or central nervous system activity, such as adrenergic, dopaminergic, or opioid receptors.[1]
Troubleshooting Steps:
-
Literature Review: Research the physiological effects of activating GPCRs that are known to be expressed in the tissue of interest and could mediate the observed response.
-
Selective Antagonism in vivo: Administer selective antagonists for suspected off-target receptors (e.g., an alpha-adrenergic antagonist for cardiovascular effects, an opioid antagonist like naloxone for sedative effects) prior to CCK-J administration. Blockade of the unexpected response will point to the off-target interaction.
-
Ex vivo Tissue Bath Experiments: Isolate the relevant tissue (e.g., aorta, ileum) and perform concentration-response curves to CCK-J in the presence and absence of specific antagonists for suspected off-target receptors.
-
Safety Pharmacology Screening: A comprehensive in vivo safety pharmacology screen can assess the effects of CCK-J on major organ systems and help identify potential off-target liabilities.
Question 3: The binding affinity of my radiolabeled CCK-J in a competitive binding assay is inconsistent across different tissues, even though I expect similar on-target receptor expression.
Possible Cause: The presence of different off-target receptors at varying densities in the tissues could be interfering with the binding assay.
Troubleshooting Steps:
-
Receptor Autoradiography: Use a highly selective radioligand for the intended CCK receptor to map its distribution in the tissues of interest and confirm your initial assumption of similar expression.
-
Competition with Selective Ligands: In your binding assay, perform competition experiments with highly selective unlabeled ligands for both the on-target CCK receptor and suspected off-target receptors. This will help to dissect the contribution of each receptor to the overall binding of radiolabeled CCK-J.
-
Use a More Selective Radioligand: If available, switch to a radioligand with higher selectivity for the intended CCK receptor to minimize the contribution of off-target binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target receptors for CCK analogs? A1: The primary on-target receptors are the Cholecystokinin 1 Receptor (CCK1R, formerly CCKA) and the Cholecystokinin 2 Receptor (CCK2R, formerly CCKB). These are both G protein-coupled receptors.
Q2: What is the main signaling pathway activated by CCK receptors? A2: Both CCK1R and CCK2R are primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).
Q3: How can the selectivity of this compound for CCK1R vs. CCK2R be determined? A3: The selectivity can be determined by performing radioligand binding assays and functional assays on cell lines independently expressing either human CCK1R or CCK2R. By comparing the binding affinities (Ki) and functional potencies (EC50) at each receptor, a selectivity ratio can be calculated.
Q4: What are some potential, plausible off-target GPCR families for a novel CCK analog like this compound? A4: Based on the structural similarities of some peptide ligands and broad screening panel compositions, potential off-target GPCR families could include opioid (particularly delta-opioid), adrenergic, dopaminergic, and serotonergic receptors. However, this needs to be empirically determined for each new analog.
Q5: What is the first step I should take if I suspect an off-target effect? A5: The first step is to carefully review your experimental data and the known pharmacology of the CCK system. Then, formulate a hypothesis about the potential off-target. The next crucial step is to use selective antagonists to try and block the suspected off-target effect pharmacologically.
Data Presentation
Table 1: Selectivity Profile of Known CCK Analogs for CCK Receptors
| Compound | CCK1R Affinity (Ki, nM) | CCK2R Affinity (Ki, nM) | Selectivity (CCK2R Ki / CCK1R Ki) |
| CCK-8 | ~0.6-1 | ~0.3-1 | ~1 |
| Gastrin-17 | >1000 | ~0.3-1 | >1000 (for CCK2R) |
| A-71378 (agonist) | High (nM range) | Low (µM range) | High (for CCK1R) |
| L-364,718 (antagonist) | High (nM range) | Low (µM range) | High (for CCK1R) |
| L-365,260 (antagonist) | Low (µM range) | High (nM range) | High (for CCK2R) |
Note: This table presents generalized data from multiple sources to illustrate the concept of selectivity. Actual values may vary depending on experimental conditions.
Table 2: Hypothetical Off-Target Binding Profile for this compound
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Comments |
| CCK1R (On-Target) | 1.5 | 2.0 (Agonist) | Primary target |
| CCK2R | 75 | 150 (Partial Agonist) | 50-fold selectivity for CCK1R over CCK2R |
| Delta-Opioid Receptor | 250 | 500 (Agonist) | Potential for analgesic or sedative side effects |
| Alpha-2 Adrenergic Receptor | 800 | >1000 | Weak binding, unlikely to be physiologically relevant |
| Dopamine D2 Receptor | >10,000 | Not active | No significant interaction |
| Serotonin 5-HT2A Receptor | >10,000 | Not active | No significant interaction |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines expressing the target GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors).
-
A suitable radioligand for each target receptor (e.g., [3H]-Prazosin for alpha1-adrenergic receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Radioligand Addition: Add a fixed concentration of the specific radioligand for the target receptor to each well.
-
Membrane Addition: Add the cell membranes expressing the target receptor to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
Objective: To determine if this compound elicits a functional response (calcium mobilization) via an off-target Gq-coupled receptor.
Materials:
-
A host cell line (e.g., HEK293 or CHO) expressing the suspected off-target Gq-coupled receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection port.
Methodology:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Inject this compound at various concentrations into the wells.
-
Signal Detection: Immediately after injection, measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium. Plot the peak fluorescence change against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: On-target signaling pathway of this compound via CCK1/CCK2 receptors.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical flow for troubleshooting unexpected experimental results.
References
JMV-180 Delivery Methods for Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of JMV-180 delivery methods in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is JMV-180 and what is its primary mechanism of action?
A1: JMV-180 is a synthetic peptide analog of cholecystokinin (CCK). It acts as a partial agonist at the cholecystokinin A (CCKA) receptor. In rats, it has been shown to function as an agonist at high-affinity CCKA receptors and an antagonist at low-affinity receptors. This dual activity can lead to species-specific effects. The primary mechanism of action involves the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, although the precise signaling cascade may differ from that of the native CCK-8.[1]
Q2: What are the known species-specific differences in the action of JMV-180?
A2: Significant species-specific differences have been observed, particularly between rats and mice. In rats, JMV-180 acts as a partial agonist and can antagonize the effects of CCK-8 on food intake. In contrast, in mice, JMV-180 acts as a full agonist and potently suppresses food intake on its own.[1] Researchers should be aware of these differences when designing experiments and interpreting results.
Q3: What is the recommended solvent for in vivo administration of JMV-180?
A3: For in vivo administration, JMV-180 should ideally be dissolved in a sterile, isotonic vehicle. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are the recommended starting points. If solubility is an issue, a small amount of a solubilizing agent such as dimethyl sulfoxide (DMSO) can be used, with the final concentration of DMSO kept to a minimum (ideally less than 5%) to avoid vehicle-induced toxicity.[2][3] Always ensure the final solution is clear and free of precipitation before injection.
Q4: How should JMV-180 solutions be prepared and stored?
A4: JMV-180 is a peptide and should be handled with care to prevent degradation.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., sterile water or a buffer with a small amount of DMSO). Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration with sterile saline or PBS. Keep the working solution on ice during the experiment.
Q5: What are the common routes of administration for JMV-180 in animal models?
A5: The most common routes of administration for peptides like JMV-180 in rodent models are subcutaneous (SC) and intraperitoneal (IP) injections. The choice of route may depend on the specific experimental design and desired pharmacokinetic profile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of JMV-180 | 1. Incorrect dose: The dose may be too low or too high for the specific animal model and endpoint being measured. 2. Species-specific differences: The expected effect may not occur in the chosen species (e.g., expecting appetite suppression in rats). 3. Improper solution preparation/storage: The peptide may have degraded due to improper handling, storage, or multiple freeze-thaw cycles. 4. Incorrect administration: The injection may have been administered incorrectly (e.g., subcutaneous injection leaking out). | 1. Perform a dose-response study: Determine the optimal dose for your specific experimental conditions. 2. Consult the literature: Ensure the expected effect is documented for your chosen species. Be aware of the known differences between rats and mice.[1] 3. Prepare fresh solutions: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles. 4. Refine injection technique: Ensure proper restraint and injection technique to deliver the full dose accurately. For subcutaneous injections, form a "tent" of skin to ensure the needle enters the subcutaneous space. |
| Precipitation observed in the JMV-180 solution | 1. Poor solubility: The concentration of JMV-180 may be too high for the chosen solvent. 2. Incorrect pH or buffer: The pH of the solution may not be optimal for peptide solubility. | 1. Decrease the concentration: Try dissolving the peptide at a lower concentration. 2. Add a co-solvent: If using saline or PBS, consider adding a small amount of DMSO (e.g., 1-5%) to the stock solution before diluting to the final concentration. 3. Adjust pH: For acidic or basic peptides, adjusting the pH of the buffer may improve solubility. |
| Adverse reactions in animals post-injection (e.g., irritation, distress) | 1. High concentration of co-solvent: High concentrations of DMSO or other organic solvents can cause local irritation and systemic toxicity. 2. Incorrect pH or osmolality of the vehicle: The injection vehicle may not be physiologically compatible. 3. Contamination of the solution: The solution may not be sterile. | 1. Minimize co-solvent concentration: Use the lowest possible concentration of any co-solvent required for solubility. 2. Use isotonic and pH-neutral vehicles: Ensure the final injection solution is close to physiological pH and osmolality. 3. Use sterile technique: Prepare all solutions under sterile conditions using sterile reagents and vials. |
Quantitative Data Summary
Table 1: Recommended Injection Volumes and Needle Gauges for Rodents
| Route of Administration | Mouse | Rat | Needle Gauge |
| Subcutaneous (SC) | 5-10 mL/kg | 5-10 mL/kg | 25-27 G |
| Intraperitoneal (IP) | 10-20 mL/kg | 5-20 mL/kg | 23-25 G |
Note: These are general guidelines. The exact volume and needle gauge may vary depending on the specific experimental protocol and institutional guidelines.
Table 2: JMV-180 Dose Ranges from In Vivo Studies
| Species | Application | Dose Range | Route of Administration | Reference |
| Mouse | Food Intake Suppression | 0.1 - 1 mg/kg | Subcutaneous | |
| Rat | Antagonism of CCK-8 induced anorexia | 0.1 - 1 mg/kg | Subcutaneous |
Experimental Protocols
Protocol 1: Preparation of JMV-180 for In Vivo Administration
Materials:
-
JMV-180 peptide powder
-
Sterile, pyrogen-free water or 0.9% sterile saline
-
Dimethyl sulfoxide (DMSO), cell culture grade (if required)
-
Sterile, polypropylene microcentrifuge tubes
-
Sterile, disposable syringes and needles
Procedure for Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of JMV-180 powder to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 1 mg/mL stock solution, add the appropriate volume of sterile water or saline. If solubility is an issue, a stock can be prepared in a small amount of DMSO (e.g., 100% DMSO) and then diluted.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Procedure for Working Solution (on the day of experiment):
-
Thaw one aliquot of the JMV-180 stock solution on ice.
-
Calculate the required volume of the stock solution based on the desired final concentration and the number of animals to be injected.
-
Dilute the stock solution to the final working concentration using sterile 0.9% saline or PBS. For example, if your stock is 1 mg/mL in DMSO and your final desired concentration is 0.1 mg/mL with 1% DMSO, you would dilute the stock 1:100 in sterile saline.
-
Keep the working solution on ice for the duration of the experiment.
Protocol 2: Subcutaneous (SC) Injection in Mice
Materials:
-
Prepared JMV-180 working solution
-
Appropriate size sterile syringe and needle (e.g., 27 G)
-
Mouse restraint device (optional)
Procedure:
-
Gently restrain the mouse by the scruff of the neck to expose the dorsal side.
-
Lift a fold of skin between the shoulder blades to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, proceed with the injection.
-
Slowly inject the calculated volume of the JMV-180 solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared JMV-180 working solution
-
Appropriate size sterile syringe and needle (e.g., 25 G)
-
Rat restraint device or two-person handling method
Procedure:
-
Safely restrain the rat. For a two-person technique, one person restrains the rat while the other performs the injection. The rat should be held securely with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not punctured the intestines or bladder. If fluid or fecal matter is aspirated, discard the syringe and prepare a new one.
-
Inject the calculated volume of the JMV-180 solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Visualizations
CCKA Receptor Signaling Pathway
References
Technical Support Center: Managing Variability in Pancreatic Acinar Cell Response to JMV-180
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMV-180 and pancreatic acinar cells. Our aim is to help you manage and understand the inherent variability in experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with JMV-180 in a question-and-answer format.
Question 1: Why am I observing a weak or absent stimulatory effect of JMV-180 on amylase secretion?
Answer: Several factors could contribute to a suboptimal stimulatory response:
-
JMV-180 Concentration: JMV-180 exhibits a biphasic effect in some species. At low concentrations, it acts as an agonist at high-affinity cholecystokinin (CCK) receptors, stimulating amylase secretion. At higher concentrations, it can act as an antagonist at low-affinity receptors, which may not directly translate to a dose-dependent increase in secretion beyond a certain point. Ensure you are working within the optimal concentration range for stimulation, which typically plateaus.[1]
-
Species-Specific Differences: The response to JMV-180 can vary significantly between species. For instance, in rats, JMV-180 acts as a partial agonist for amylase secretion, while in rabbits, it also causes a dose-dependent stimulation of amylase release that plateaus.[1][2] The receptor subtypes and their affinity states can differ, altering the agonist/antagonist profile of JMV-180.
-
Acinar Cell Viability and Confluency: Poor cell viability or confluent cell cultures can lead to a diminished secretory response.[3] Ensure your acinar cell isolation protocol yields healthy, responsive cells and that cultured cells are not overly confluent, as this can reduce their secretory potential.[3]
-
Receptor Desensitization: Prolonged exposure to CCK agonists can lead to receptor desensitization. If your experimental design involves pre-incubation or repeated stimulation, consider the potential for reduced receptor responsiveness.
Question 2: My results show JMV-180 inhibiting the effect of a full CCK agonist like CCK-8. Is this expected?
Answer: Yes, this is an expected and well-documented effect of JMV-180, particularly at higher concentrations. JMV-180 acts as a competitive antagonist at the low-affinity CCK receptor state. Supramaximal concentrations of full agonists like CCK-8 or caerulein lead to the occupation of these low-affinity receptors, causing an inhibition of amylase secretion. JMV-180 can reverse this inhibition by competing for binding at these low-affinity sites without initiating the inhibitory signal.
Question 3: I am seeing inconsistent intracellular calcium ([Ca²⁺]i) signaling patterns with JMV-180.
Answer: The variability in [Ca²⁺]i signaling in response to JMV-180 is a known phenomenon and can be attributed to several factors:
-
Dual Signaling Pathways: JMV-180-induced calcium release is complex and may involve both inositol 1,4,5-trisphosphate (IP₃)-dependent and independent pathways. Some studies suggest that JMV-180 can mobilize calcium from an IP₃-insensitive intracellular store, while other evidence points to the necessity of functional IP₃ receptors for the observed calcium oscillations. The contribution of each pathway may vary depending on experimental conditions.
-
Concentration-Dependent Effects: The pattern of [Ca²⁺]i signaling can be concentration-dependent. Low concentrations of CCK agonists, including JMV-180, typically induce regular [Ca²⁺]i oscillations, while higher concentrations can lead to a sustained elevation of [Ca²⁺]i.
-
Experimental System: The use of isolated acini versus single-cell imaging can reveal different aspects of the calcium response. In individual acinar cells, JMV-180 is known to cause oscillations in [Ca²⁺]i.
Question 4: Why are the effects of JMV-180 on downstream signaling pathways like phospholipase C (PLC) activation different from CCK-8?
Answer: JMV-180 is considered a partial agonist for PLC activation compared to the full agonist CCK-8. While both compounds stimulate PLC through the same binding site on the CCKA receptor, JMV-180 does so with lower efficacy. This partial agonism is thought to be the reason why JMV-180 does not induce the inhibitory effects on amylase secretion seen with high concentrations of CCK-8, which are associated with high levels of PLC stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JMV-180 in pancreatic acinar cells?
A1: JMV-180 is a synthetic analog of the C-terminal heptapeptide of CCK that exhibits a unique dual functionality. It acts as an agonist at high-affinity CCK-A receptors, leading to the stimulation of digestive enzyme secretion. Conversely, it acts as a competitive antagonist at low-affinity CCK-A receptors, which allows it to prevent or reverse the inhibitory effects on secretion observed with supramaximal concentrations of full CCK agonists.
Q2: How does the interaction of JMV-180 with CCK receptors differ from that of CCK-8?
A2: While both JMV-180 and CCK-8 interact with the CCKA receptor, evidence suggests they may interact with discrete sites on the receptor that are differentially affected by antagonists. This could explain why certain CCKA antagonists can block the effects of CCK-8 but not JMV-180. JMV-180 has a functionally distinct action at the high- and low-affinity states of the receptor, being an agonist at the former and an antagonist at the latter.
Q3: What are the key signaling pathways activated by JMV-180?
A3: JMV-180 binding to the high-affinity CCK-A receptor initiates intracellular signaling cascades, primarily leading to an increase in intracellular calcium ([Ca²⁺]i). This calcium mobilization can occur through pathways that are both dependent on and independent of inositol 1,4,5-trisphosphate (IP₃). JMV-180 also stimulates phospholipase C (PLC), though to a lesser extent than full agonists like CCK-8.
Q4: Can JMV-180 be used to study endoplasmic reticulum (ER) stress in pancreatic acinar cells?
A4: Yes, JMV-180 can be a useful tool to differentiate between physiological and pathophysiological ER stress responses. Unlike supramaximal concentrations of CCK-8, which induce markers of pathological ER stress like PERK phosphorylation and CHOP expression, high concentrations of JMV-180 do not typically activate these specific pathways, even though they can increase levels of the chaperone BiP and cause XBP1 splicing.
Data Presentation
Table 1: JMV-180 Interaction with CCK Receptors in Rat Pancreatic Acini
| Parameter | JMV-180 | CCK-8 | Reference |
| High-Affinity Receptor Kd | 2.2 nM | 69 pM | |
| Low-Affinity Receptor Kd | 19 nM | 10 nM | |
| Action at High-Affinity Receptor | Agonist | Agonist | |
| Action at Low-Affinity Receptor | Antagonist | Agonist (Inhibitory) |
Table 2: Effect of JMV-180 and CCK-8 on Amylase Secretion and Downstream Signaling
| Parameter | JMV-180 | CCK-8 | Reference |
| Amylase Secretion Dose-Response | Monophasic (Plateau) | Biphasic (Inhibition at high concentrations) | |
| Maximal Amylase Secretion (Rabbit) | ~50% of maximal CCK-8 stimulation | 100% | |
| Phospholipase C (PLC) Activation | Partial Agonist | Full Agonist | |
| PERK Phosphorylation | No significant effect | Increased at high concentrations | |
| CHOP Expression | No significant effect | Increased at high concentrations |
Experimental Protocols
1. Isolation of Pancreatic Acini
This protocol describes a general method for the enzymatic digestion of the pancreas to obtain isolated acini, primarily adapted from rodent models.
-
Euthanasia and Pancreas Exposure: Euthanize a rat or mouse according to approved institutional animal care and use committee protocols. Expose the pancreas via a midline abdominal incision.
-
Collagenase Digestion: Inject the pancreas with a collagenase solution (e.g., 50-100 U/ml in a buffered salt solution such as HEPES-Ringer buffer) until the tissue is fully distended.
-
Incubation and Mechanical Dissociation: Excise the pancreas, mince it, and incubate it in the collagenase solution with gentle shaking at 37°C. The incubation time will need to be optimized but is typically around 30-60 minutes. After incubation, gently pipette the tissue fragments up and down with pipettes of decreasing tip diameter to mechanically dissociate the acini.
-
Filtration and Washing: Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue. Wash the acini by centrifugation and resuspension in fresh buffer several times to remove the collagenase and damaged cells.
-
Resuspension: Resuspend the final acinar pellet in the desired experimental buffer.
2. Amylase Secretion Assay
This protocol outlines the measurement of amylase secretion from isolated pancreatic acini.
-
Acinar Incubation: Aliquot the isolated acini into microcentrifuge tubes containing the experimental buffer.
-
Stimulation: Add JMV-180 or other secretagogues at the desired concentrations and incubate at 37°C for a specified time (e.g., 30 minutes). Include a control group with buffer only to measure basal secretion.
-
Separation of Acini and Supernatant: After incubation, centrifuge the tubes to pellet the acini.
-
Amylase Measurement: Carefully collect the supernatant, which contains the secreted amylase. The total amylase content can be determined by lysing the acini in the pellet with a detergent-containing buffer. Measure the amylase activity in both the supernatant and the cell lysate using a commercially available amylase assay kit (e.g., a colorimetric assay using a substrate like Phadebas).
-
Data Expression: Express the secreted amylase as a percentage of the total amylase content (secreted + intracellular).
Mandatory Visualizations
Caption: Dual agonist/antagonist action of JMV-180 at CCK-A receptors.
Caption: Workflow for measuring JMV-180-stimulated amylase secretion.
Caption: Troubleshooting logic for weak JMV-180-induced secretion.
References
- 1. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of CCK-JMV-180 on food intake in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secretory response of cultured acinar cells of rat pancreas to cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Satiety Effects of Cholecystokinin-8 (CCK-8) and CCK-JMV-180
A Resource for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user's original request specified a comparison with "Cholecystokinin-J." This is not a recognized cholecystokinin isoform in the scientific literature. Based on the available research, it is presumed the user intended to compare CCK-8 with the well-studied CCK analog, CCK-JMV-180 . This guide proceeds with this assumption.
Introduction
Cholecystokinin (CCK) is a pivotal peptide hormone in the regulation of food intake, acting as a short-term satiety signal.[1] Released from the small intestine in response to nutrients, it plays a crucial role in meal termination. The most studied form, CCK octapeptide (CCK-8), has well-documented effects on reducing food intake.[1][2][3][4] CCK-JMV-180 is a synthetic heptapeptide analog of CCK-8 that has been instrumental in elucidating the specific receptor mechanisms underlying CCK-induced satiety. This guide provides a comprehensive comparison of the satiety effects of CCK-8 and CCK-JMV-180, supported by experimental data, to inform research and therapeutic development.
Comparative Analysis of Satiety Effects
The primary distinction in the satiety effects of CCK-8 and CCK-JMV-180 lies in their differential actions on the CCK-A receptor, which exists in high- and low-affinity states. CCK-8 acts as an agonist at both receptor states, whereas CCK-JMV-180 exhibits species-specific and receptor-state-specific activities.
In rats, CCK-JMV-180 functions as an agonist at high-affinity CCK-A receptors but as an antagonist at low-affinity receptors. This is significant because the satiety effect of CCK is mediated through the low-affinity state of the CCK-A receptor. Consequently, in rats, CCK-JMV-180 on its own does not suppress food intake and can antagonize the anorectic effects of CCK-8.
Conversely, in mice, CCK-JMV-180 acts as an agonist at both high- and low-affinity CCK-A receptors, and therefore, it potently suppresses food intake, similar to CCK-8.
Quantitative Data Comparison
The following tables summarize the quantitative findings from key comparative studies.
Table 1: Effects on Food Intake in Rats
| Compound | Doses Administered (Intraperitoneal) | Key Findings | Reference |
| CCK-8 | 3.2 or 8.5 nmol/kg | Dose-dependently suppressed food intake. | |
| CCK-JMV-180 | 0.01 to 9.2 µmol/kg | Failed to reliably suppress intakes of a liquid or solid diet. | |
| CCK-JMV-180 + CCK-8 | Co-administration | CCK-JMV-180 dose-dependently reversed the suppression of food intake caused by CCK-8. |
Table 2: Effects on Food Intake in Mice
| Compound | Doses Administered (Intraperitoneal) | Key Findings | Reference |
| CCK-8 | 1.7-6.8 nmol/kg | Dose-dependently reduced the intake of 20% sucrose. | |
| CCK-JMV-180 | 3.7-14.8 µmol/kg | Potently and dose-dependently suppressed the intake of 20% sucrose. |
Experimental Protocols
Detailed methodologies from the primary comparative studies are outlined below.
Protocol: Food Intake Studies in Rats
-
Subjects: Male Sprague-Dawley rats.
-
Housing: Animals are individually housed in a controlled environment with a standard 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water are available ad libitum. For experiments, a liquid diet is often used.
-
Procedure:
-
Rats are habituated to the experimental conditions.
-
Prior to testing, animals are typically food-deprived for a set period (e.g., 17-20 hours) to ensure robust feeding behavior.
-
Animals receive an intraperitoneal (IP) injection of the vehicle, CCK-8, CCK-JMV-180, or a combination of CCK-8 and CCK-JMV-180.
-
Immediately following injection, pre-weighed food or a liquid diet is presented, and intake is measured at various time points (e.g., 30, 60, and 120 minutes).
-
-
Data Analysis: The amount of food consumed is calculated and statistically analyzed to compare the effects of the different treatments.
Protocol: Sucrose Intake Studies in Mice
-
Subjects: Male ICR mice.
-
Housing: Similar to rat studies.
-
Diet: A 20% sucrose solution is used as the test meal.
-
Procedure:
-
Mice are food-deprived for a specified duration.
-
Following deprivation, mice are administered an IP injection of the vehicle, CCK-8, or CCK-JMV-180.
-
Immediately after injection, pre-weighed bottles of the 20% sucrose solution are provided.
-
Sucrose intake is measured over a defined period, typically 30 minutes.
-
-
Data Analysis: The volume of sucrose solution consumed is determined and compared between treatment groups.
Signaling Pathways and Experimental Workflow
The diagrams below visualize the signaling mechanisms and a typical experimental workflow.
Caption: Signaling of CCK-8 and CCK-JMV-180 at CCK-A receptor states.
Caption: Experimental workflow for a CCK satiety study.
Summary and Implications
The comparative study of CCK-8 and CCK-JMV-180 has been crucial in defining the pharmacology of CCK-induced satiety. The key takeaway is that the anorexic activity of CCK is mediated through the low-affinity state of the CCK-A receptor. CCK-JMV-180 serves as a valuable pharmacological tool to probe this mechanism.
For drug development, these findings have significant implications. The species-specific effects of CCK-JMV-180 highlight the importance of careful model selection in preclinical studies. Furthermore, the development of agonists that specifically target the low-affinity CCK-A receptor state could be a promising strategy for creating novel anti-obesity therapeutics with a targeted mechanism of action. The distinct behavioral profiles of different CCK analogs, such as the impact on inter-meal intervals observed with other forms like CCK-58, also suggest that the nuances of CCK receptor pharmacology are a rich area for future therapeutic exploration.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK-58 prolongs the intermeal interval, whereas CCK-8 reduces this interval: not all forms of cholecystokinin have equal bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]
JMV-180 and its Role in Pancreatic Cancer Cell Growth: A Comparative Guide to CCK Receptor Agonists
For Immediate Release
This guide provides a comprehensive comparison of JMV-180 and other cholecystokinin (CCK) receptor agonists in the context of pancreatic cancer cell growth. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data, methodologies, and signaling pathways.
Introduction
Cholecystokinin (CCK) receptors, particularly the CCK-B receptor subtype, are increasingly recognized for their role in the proliferation of pancreatic cancer cells. Gastrin, a peptide hormone, stimulates the growth of pancreatic cancer through an autocrine mechanism by activating these receptors.[1][2][3] JMV-180 is a synthetic CCK analog that has been shown to stimulate the growth of human pancreatic cancer cells, providing a valuable tool for studying the mechanisms of CCK receptor-mediated cell proliferation.[4] This document compares the effects of JMV-180 with other CCK receptor agonists, namely gastrin and caerulein, on pancreatic cancer cell growth.
Comparative Efficacy of CCK Receptor Agonists
JMV-180
JMV-180 has been demonstrated to significantly increase the proliferation of human pancreatic cancer cell lines. In a key study, JMV-180 treatment resulted in a notable increase in both cell number and DNA synthesis in PANC-1 and MIA PaCa-2 cells.[4]
| Cell Line | Treatment | Increase in Cell Number (%) | Increase in DNA Synthesis (%) |
| PANC-1 | JMV-180 (10⁻¹⁰-10⁻⁶ M) | 123% | 64% |
| MIA PaCa-2 | JMV-180 (10⁻¹⁰-10⁻⁶ M) | 86% | 40% |
| Table 1: Effect of JMV-180 on Pancreatic Cancer Cell Growth. Data extracted from a study by Smith et al. |
Gastrin
Gastrin is considered a potent stimulator of pancreatic cancer cell growth, acting via the CCK-B receptor. Qualitative comparisons suggest that gastrin may have a more pronounced proliferative effect on PANC-1 cells than CCK itself. Down-regulation of gastrin expression in pancreatic cancer cells has been shown to inhibit tumor growth, highlighting its significance in promoting proliferation.
Caerulein
Caerulein, another CCK analog, is frequently utilized in experimental settings to induce pancreatitis in animal models. While it is a potent CCK receptor agonist, its direct comparative effect on the in vitro proliferation of pancreatic cancer cell lines alongside JMV-180 and gastrin has not been extensively documented. Its primary role in research has been to study the link between inflammation and pancreatic cancer development.
Signaling Pathways of CCK Receptor Agonists
The binding of CCK receptor agonists to their receptors on pancreatic cancer cells triggers a cascade of intracellular signaling events that promote cell growth and survival. The CCK-B receptor, a G-protein coupled receptor (GPCR), is the primary mediator of these effects.
Upon activation, the CCK-B receptor can initiate several downstream signaling pathways, including the activation of Protein Kinase B (Akt) and the Extracellular signal-regulated kinase (ERK) 1/2 pathway. These pathways are crucial regulators of cell proliferation, survival, and differentiation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used in the studies of CCK receptor agonists on pancreatic cancer cells.
Cell Culture and Proliferation Assays
Human pancreatic cancer cell lines, such as PANC-1 and MIA PaCa-2, are commonly used in these studies.
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.
-
Cell Proliferation Assay (Cell Counting): Cells are seeded in multi-well plates and treated with the respective CCK receptor agonists for a specified period (e.g., 4-6 days). Cell numbers are then determined using a cell counter.
-
DNA Synthesis Assay ([³H]thymidine incorporation): To measure DNA synthesis, cells are incubated with [³H]thymidine during the final hours of the treatment period. The amount of incorporated radioactivity is then measured, which is proportional to the rate of DNA synthesis.
Conclusion
JMV-180 is a valuable pharmacological tool that stimulates the growth of pancreatic cancer cells, likely through the low-affinity CCK receptor. While direct quantitative comparisons with other CCK receptor agonists like gastrin and caerulein are limited, existing evidence strongly implicates the CCK-B receptor and its ligands in the proliferation of pancreatic cancer. Further research involving direct comparative studies under standardized conditions is necessary to fully elucidate the relative potencies of these agonists. Understanding the intricate signaling pathways activated by these agents will be instrumental in the development of novel therapeutic strategies targeting CCK receptors in pancreatic cancer.
References
- 1. Cholecystokinin analog, JMV-180, stimulates growth of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S100A11 promotes human pancreatic cancer PANC-1 cell proliferation and is involved in the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
A Researcher's Guide to Validating Cholecystokinin (CCK) Receptor Antagonist Activity with a Focus on Low-Affinity States
For drug development professionals and researchers in pharmacology, validating the activity of a novel compound at its target receptor is a critical step. This guide provides a comparative framework for assessing the antagonist activity of a hypothetical new chemical entity, referred to as "Cholecystokinin-J" (or Compound-J), at low-affinity cholecystokinin (CCK) receptors. By comparing its performance with established CCK receptor antagonists, this document outlines the necessary experimental protocols and data presentation to rigorously characterize its pharmacological profile.
Introduction to CCK Receptors and their Affinity States
Cholecystokinin (CCK) is a peptide hormone that plays significant roles in the gastrointestinal system and the central nervous system. Its effects are mediated through two main G protein-coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). Of particular interest to researchers is the existence of high- and low-affinity states for these receptors, which can mediate different physiological responses. A compound that selectively antagonizes the low-affinity state may offer a more targeted therapeutic approach with fewer side effects. This guide will focus on the methodologies required to validate such specific antagonist activity.
Comparative Analysis of CCK Receptor Antagonists
To objectively evaluate Compound-J, its binding affinity and functional potency should be compared against a panel of well-characterized CCK receptor antagonists. The following tables summarize key quantitative data for some of these established compounds.
Table 1: Binding Affinity (Ki) of Common CCK Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| Devazepide (L-364,718) | CCK-A | 0.08 | Rat Pancreas | [1] |
| CCK-B | 5.0 | Guinea Pig Brain | [1] | |
| Lorglumide | CCK-A | 26 | Rat Pancreas | [2] |
| Loxiglumide | CCK-A | 130 | Guinea Pig Gall Bladder | [2] |
| Proglumide | CCK-A/CCK-B | >10,000 | Multiple | [3] |
| L-365,260 | CCK-B (high affinity) | 0.3 | Guinea Pig Gastric Glands | |
| CCK-B (low affinity) | 48 | Guinea Pig Gastric Glands | ||
| PD-134,308 | CCK-B | 1.7 | Mouse Cerebral Cortex |
Note: Ki values can vary depending on the radioligand and experimental conditions used.
Table 2: Functional Antagonist Potency (IC50, pA2, pKB) of CCK Receptor Antagonauts
| Compound | Assay Type | Parameter | Value | Receptor/Tissue | Reference |
| Devazepide (L-364,718) | Amylase Secretion | pA2 | 9.98 | Guinea Pig Gall Bladder | |
| Lorglumide | Amylase Secretion | pA2 | 7.59 | Guinea Pig Gall Bladder | |
| Loxiglumide | Amylase Secretion | pA2 | 7.07 | Guinea Pig Gall Bladder | |
| YM022 | Pancreastatin Secretion | IC50 (nM) | 0.5 | Isolated Rat ECL Cells | |
| Pancreastatin Secretion | pKB | 11.3 | Isolated Rat ECL Cells | ||
| YF476 | Pancreastatin Secretion | IC50 (nM) | 2.7 | Isolated Rat ECL Cells | |
| Pancreastatin Secretion | pKB | 10.8 | Isolated Rat ECL Cells | ||
| AG041R | Pancreastatin Secretion | IC50 (nM) | 2.2 | Isolated Rat ECL Cells | |
| Pancreastatin Secretion | Apparent pKB | 10.4 | Isolated Rat ECL Cells |
Experimental Protocols
To validate the antagonist activity of Compound-J, particularly at low-affinity CCK receptors, a combination of binding and functional assays is recommended.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for the receptor.
Objective: To determine the binding affinity (Ki) of Compound-J for CCK-A and CCK-B receptors and to investigate its ability to compete with radiolabeled ligands at high- and low-affinity sites.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines endogenously expressing or transfected with CCK-A or CCK-B receptors.
-
Radioligand Selection: Use a radiolabeled ligand that binds to the target receptor, such as [125I]CCK-8.
-
Competition Binding Assay:
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of Compound-J.
-
As a comparison, run parallel experiments with known antagonists (e.g., Devazepide for CCK-A, L-365,260 for CCK-B).
-
To differentiate between high- and low-affinity states, competition binding experiments can be performed in the presence of guanine nucleotides (e.g., GTPγS), which typically convert high-affinity sites to a low-affinity state.
-
-
Separation and Detection: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following receptor activation and are essential for confirming antagonist activity.
Objective: To assess the ability of Compound-J to inhibit agonist-induced intracellular calcium mobilization, a key downstream signaling event of CCK receptor activation.
Methodology:
-
Cell Culture: Use a cell line stably expressing the CCK receptor of interest (e.g., CHO-CCKAR or HEK293-CCKBR).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Protocol:
-
Pre-incubate the cells with varying concentrations of Compound-J or a known antagonist.
-
Stimulate the cells with a CCK agonist (e.g., CCK-8) at a concentration that elicits a submaximal response (EC80).
-
To specifically probe the low-affinity state, the partial agonist/antagonist CCK-JMV-180 can be utilized. CCK-JMV-180 acts as an agonist at high-affinity receptors and an antagonist at low-affinity receptors. The ability of Compound-J to antagonize the effects of a high concentration of CCK-8 in the presence of CCK-JMV-180 would indicate activity at the low-affinity site.
-
-
Measurement: Measure the change in fluorescence intensity using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: Determine the IC50 of Compound-J for the inhibition of the agonist-induced calcium response.
Objective: To evaluate the effect of Compound-J on CCK-stimulated amylase secretion from pancreatic acini, a classic physiological response mediated by CCK-A receptors.
Methodology:
-
Preparation of Pancreatic Acini: Isolate pancreatic acini from a suitable animal model (e.g., rat or guinea pig).
-
Incubation:
-
Pre-incubate the acini with different concentrations of Compound-J or a known antagonist.
-
Stimulate the acini with varying concentrations of CCK-8 to generate a dose-response curve. The biphasic nature of the CCK-8 dose-response curve (stimulation at low concentrations, inhibition at high concentrations) is thought to be due to the involvement of both high- and low-affinity receptor states.
-
-
Amylase Measurement: Measure the amount of amylase released into the supernatant using a colorimetric assay.
-
Data Analysis: Construct dose-response curves for CCK-8 in the absence and presence of Compound-J. A rightward shift of the dose-response curve without a change in the maximum response is indicative of competitive antagonism. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency. The ability of Compound-J to antagonize the inhibitory phase of the CCK-8 dose-response curve would suggest an interaction with the low-affinity receptor state.
Visualizing the Framework
To better understand the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: CCK Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
Caption: Logical Framework for Comparative Analysis.
By following these experimental guidelines and structuring the resulting data as suggested, researchers can effectively validate the antagonist activity of novel compounds like "this compound" at low-affinity CCK receptors and objectively compare their performance against established alternatives in the field. This systematic approach is fundamental to the successful development of new therapeutic agents targeting the cholecystokinin system.
References
- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK antagonists reveal that CCK-8 and JMV-180 interact with different sites on the rat pancreatic acinar cell CCKA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species differences in response to Cholecystokinin-J (rat vs. mouse)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and behavioral responses to Cholecystokinin (CCK) in two of the most commonly used preclinical models: the rat and the mouse. Understanding the species-specific differences is crucial for the accurate interpretation of experimental data and its translation to human physiology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways.
Key Physiological and Behavioral Responses to CCK
Cholecystokinin, a peptide hormone and neurotransmitter, plays a significant role in regulating gastrointestinal function and central nervous system activity. Its primary effects include the induction of satiety, modulation of anxiety, and stimulation of pancreatic enzyme secretion. While the fundamental actions of CCK are conserved across many species, notable differences exist in the magnitude and mechanistic underpinnings of these responses between rats and mice.
Feeding Behavior
CCK is a well-established satiety signal in both rats and mice, primarily acting via the CCK-A (CCK1) receptor to reduce food intake. However, the long-term consequences of altered CCK signaling on energy homeostasis reveal a significant divergence between the two species.
Otsuka Long-Evans Tokushima Fatty (OLETF) rats, which lack functional CCK-A receptors, exhibit hyperphagia and develop obesity. This phenotype is linked to alterations in neuropeptide Y (NPY) expression in the dorsomedial hypothalamus (DMH). In stark contrast, mice with a targeted deletion of the CCK-A receptor do not become obese and maintain normal daily food intake, suggesting the recruitment of different central pathways to compensate for the absence of CCK-mediated satiety signals.
Table 1: Comparative Effects of CCK-8 on Food Intake
| Parameter | Rat | Mouse |
| Effective Dose for Satiety | Intraperitoneal (IP) injections of CCK-8 at doses of 1, 2, 4, and 8 nmol/kg significantly reduce 30-minute food intake in food-deprived rats.[1] The threshold dose for suppressing 30-minute food intake is 2 µg/kg in both obese (ob/ob) and lean mice.[2] | Wild-type mice show a significant reduction in 30-minute food intake at doses of 3 µg/kg and higher of intraperitoneally administered CCK-8 after an overnight fast.[3] |
| Receptor Subtype | The anorectic activity of CCK appears to be mediated through low-affinity CCK-A receptors. | The anorectic activity of CCK appears to be mediated through low-affinity CCK-A receptors. |
| Effect of CCK-A Receptor Knockout | OLETF rats (lacking CCK-A receptors) are hyperphagic and obese. | CCK-A receptor knockout mice have normal daily food intake and body weight.[4] |
Anxiety-Related Behavior
CCK, particularly through its interaction with the CCK-B (CCK2) receptor in the brain, is known to exert anxiogenic (anxiety-promoting) effects. The administration of CCK agonists, such as CCK-4, can induce anxiety-like behaviors in both rats and mice. However, the sensitivity and behavioral manifestation of these effects can differ.
Studies have shown that the anxiogenic effects of CCK-4 are more pronounced in certain rat strains, such as the PVG hooded rat, compared to Sprague-Dawley rats. In mice, the results have been more variable, with some studies reporting anxiogenic effects of CCK agonists in the elevated plus-maze, while others have found no significant impact.[5] This suggests that genetic background and experimental conditions can significantly influence the outcome.
Table 2: Comparative Effects of CCK on Anxiety-Like Behavior
| Parameter | Rat | Mouse |
| Primary Receptor Subtype | CCK-B (CCK2) receptors in the brain, particularly the amygdala, mediate the anxiogenic effects of CCK. | CCK-B (CCK2) receptors are implicated in anxiety-related behaviors. |
| Effect of CCK-4 (Agonist) | CCK-4 induces anxiety-like behavior, with responses being strain-dependent. For example, PVG hooded rats show a more pronounced anxiogenic effect compared to Sprague-Dawley rats. | The effects of CCK-4 on anxiety-like behavior in the elevated plus-maze have been inconsistent across studies. |
| Effect of CCK Antagonists | CCK-B receptor antagonists can have anxiolytic effects, particularly in models of heightened anxiety. | The effects of CCK antagonists on baseline anxiety are not consistently observed. |
Pancreatic Secretion
CCK is a potent secretagogue for pancreatic enzyme secretion in both rats and mice. The general dose-response relationship for CCK-induced amylase release from isolated pancreatic acini is biphasic, or "bell-shaped," in both species. Secretion increases with rising CCK concentrations, reaching a peak at around 100 pM, and then declines at supra-maximal concentrations. While the overall pattern is similar, subtle differences in sensitivity and the magnitude of the response may exist.
Table 3: Comparative Effects of CCK-8 on Pancreatic Amylase Secretion (In Vitro)
| Parameter | Rat | Mouse |
| Dose-Response Curve | Biphasic ("bell-shaped") with maximal stimulation at approximately 100 pM CCK-8. | Biphasic ("bell-shaped") with maximal stimulation at approximately 100 pM CCK-8. |
| Receptor Subtype | Primarily mediated by high-affinity CCK-A receptors at physiological concentrations. | Primarily mediated by high-affinity CCK-A receptors at physiological concentrations. |
| Signaling Pathway | Activation of phospholipase C, leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization. | Activation of phospholipase C, leading to IP3 production and intracellular calcium mobilization. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are methodologies for key experiments cited in this guide.
Intraperitoneal (IP) Injection for Behavioral Studies
This protocol is a standard method for administering CCK to assess its effects on feeding and anxiety.
Materials:
-
CCK-8 or CCK-4 (sulfated)
-
Sterile 0.9% saline
-
Insulin syringes with 28-30 gauge needles
-
Animal scale
Procedure:
-
Preparation of CCK solution: Dissolve CCK in sterile 0.9% saline to the desired concentration. For behavioral studies, doses typically range from 1 to 10 µg/kg body weight.
-
Animal Handling: Handle the animals gently to minimize stress. For rats, a two-person handling technique is often preferred, with one person restraining the animal and the other performing the injection. For mice, a single person can typically perform the injection by securing the mouse by the scruff of the neck.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection Technique: Insert the needle at a 15-30 degree angle. Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ. Inject the solution slowly.
-
Post-injection: Return the animal to its home cage or the testing apparatus and observe for any adverse reactions.
Elevated Plus-Maze (EPM) for Anxiety Assessment
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. The dimensions of the maze are typically smaller for mice than for rats.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer CCK or vehicle via IP injection at a specified time before the test (e.g., 15-30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for a 5-minute period using a video camera and tracking software. Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
In Vitro Pancreatic Amylase Secretion Assay
This assay measures the amount of amylase released from isolated pancreatic acini in response to CCK stimulation.
Materials:
-
Collagenase
-
HEPES-buffered Ringer's solution
-
Bovine serum albumin (BSA)
-
CCK-8
-
Amylase activity assay kit
Procedure:
-
Acinar Isolation: Euthanize the animal and surgically remove the pancreas. Digest the pancreas with collagenase to isolate the acini.
-
Incubation: Incubate the isolated acini in HEPES-buffered Ringer's solution containing BSA at 37°C.
-
Stimulation: Add varying concentrations of CCK-8 to the acini suspension and incubate for a specified time (e.g., 30 minutes).
-
Sample Collection: Separate the supernatant (containing secreted amylase) from the acini by centrifugation.
-
Amylase Measurement: Measure the amylase activity in the supernatant using a commercial assay kit.
-
Data Analysis: Express the amylase release as a percentage of the total amylase content in the acini. Plot the amylase release against the CCK concentration to generate a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the response to CCK can aid in understanding the species-specific differences.
References
- 1. researchgate.net [researchgate.net]
- 2. A sex difference in the effect of CCK-8 on food and water intake in obese (ob/ob) and lean (+/+) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of peripheral administration of cholecystokinin on food intake in apolipoprotein AIV knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of JMV-180 for CCK-A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JMV-180 with other key ligands for the cholecystokinin-A (CCK-A) receptor. The data presented herein validates the specificity of JMV-180 and elucidates its unique pharmacological profile as a partial agonist.
Binding Affinity Profile of JMV-180 and Comparators
JMV-180 exhibits a distinct binding profile, interacting with both high- and low-affinity states of the CCK-A receptor. To contextualize its specificity, the following table compares its binding affinity with that of the endogenous full agonist CCK-8 and other selective CCK-A and CCK-B receptor ligands.
| Compound | Receptor Subtype | Ligand Type | Species/Tissue | Binding Affinity (IC50 / Kd / Ki) | Selectivity (CCK-A vs. CCK-B) |
| JMV-180 | CCK-A (High-affinity) | Partial Agonist | Rat Pancreatic Acini | Kd: 2.2 nM[1] | N/A |
| CCK-A (Low-affinity) | Antagonist | Rat Pancreatic Acini | Kd: 19 nM[1] | N/A | |
| CCK-8 | CCK-A | Full Agonist | Guinea Pig Pancreas | IC50: 0.4 nM[2] | ~20-fold for CCK-A |
| CCK-B | Full Agonist | Guinea Pig Cortex | IC50: 8.2 nM[2] | ||
| A71378 | CCK-A | Selective Agonist | Guinea Pig Pancreas | IC50: 0.4 nM[2] | ~750-fold for CCK-A |
| CCK-B | Guinea Pig Cortex | IC50: 300 nM | |||
| Devazepide (L-364,718) | CCK-A | Selective Antagonist | Rat Pancreas | IC50: 81 pM | >3000-fold for CCK-A |
| CCK-B | Guinea Pig Brain | IC50: 245 nM | |||
| L-365,260 | CCK-A | Guinea Pig Pancreas | Ki: >1000 nM | ~500-fold for CCK-B | |
| CCK-B | Selective Antagonist | Guinea Pig Brain | Ki: 2.0 nM |
Functional Activity Profile
JMV-180 acts as a partial agonist at the CCK-A receptor. It stimulates downstream signaling pathways but to a lesser extent than the full agonist CCK-8. In rat pancreatic acini, JMV-180 stimulates amylase secretion in a saturable manner, whereas high concentrations of CCK-8 lead to an inhibition of amylase release. This difference is attributed to JMV-180's partial agonist effect on phospholipase C (PLC) activation.
| Compound | Phospholipase C (PLC) Activation | Intracellular Ca2+ Mobilization | Amylase Release from Pancreatic Acini |
| JMV-180 | Partial Agonist | Induces Ca2+ oscillations | Full stimulation at high concentrations |
| CCK-8 | Full Agonist | Large initial peak followed by a sustained elevation | Biphasic: stimulation at low concentrations, inhibition at high concentrations |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by CCK-A receptor agonists and a typical experimental workflow for assessing ligand binding.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the binding and functional activity of JMV-180.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of JMV-180 for the CCK-A receptor using a radiolabeled ligand.
1. Materials:
-
Membrane preparation from cells or tissues expressing CCK-A receptors (e.g., rat pancreatic acini).
-
Radioligand: [³H]CCK-8 or [¹²⁵I]CCK-8.
-
Unlabeled competitor: JMV-180.
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Wash buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration manifold.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of JMV-180 in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or unlabeled CCK-8 (1 µM, for non-specific binding) or JMV-180 dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 37°C for 30 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the JMV-180 concentration.
-
Determine the IC50 value (the concentration of JMV-180 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Amylase Release Assay
This protocol measures the ability of JMV-180 to stimulate amylase secretion from isolated pancreatic acini.
1. Materials:
-
Isolated rat pancreatic acini.
-
Incubation buffer: Krebs-Ringer bicarbonate buffer (pH 7.4) supplemented with 0.1% BSA, 0.01% soybean trypsin inhibitor, and essential amino acids, gassed with 95% O₂ / 5% CO₂.
-
JMV-180 and CCK-8.
-
Amylase activity assay kit (e.g., using a substrate like Phadebas®).
-
Spectrophotometer.
2. Procedure:
-
Pre-incubate the isolated pancreatic acini in incubation buffer at 37°C for 30 minutes.
-
Resuspend the acini in fresh incubation buffer.
-
Add various concentrations of JMV-180 or CCK-8 to the acini suspension.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the samples at 100 x g for 2 minutes to pellet the acini.
-
Collect the supernatant, which contains the released amylase.
-
To determine the total amylase content, lyse a separate aliquot of acini with a detergent (e.g., Triton X-100).
-
Measure the amylase activity in the supernatant and the total lysate using an amylase activity assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
Express the amylase release as a percentage of the total cellular amylase content.
-
Plot the percentage of amylase release against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax).
Phospholipase C (PLC) Activity Assay
This protocol assesses the activation of PLC by JMV-180 by measuring the accumulation of inositol phosphates (IPs).
1. Materials:
-
Pancreatic acini or cells expressing CCK-A receptors.
-
myo-[³H]inositol.
-
Krebs-Ringer buffer supplemented with 10 mM LiCl.
-
JMV-180 and CCK-8.
-
Perchloric acid (PCA).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid.
2. Procedure:
-
Label the cells by incubating them with myo-[³H]inositol in inositol-free medium overnight.
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells in Krebs-Ringer buffer with 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of JMV-180 or CCK-8 for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold PCA.
-
Centrifuge to pellet the cellular debris.
-
Neutralize the supernatant with KOH.
-
Apply the supernatant to a Dowex AG1-X8 column.
-
Wash the column to remove free inositol.
-
Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantify the radioactivity in the eluate by scintillation counting.
3. Data Analysis:
-
Express the results as the amount of [³H]IPs accumulated per mg of protein.
-
Plot the [³H]IP accumulation against the logarithm of the agonist concentration to generate a dose-response curve.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular free calcium concentration ([Ca²⁺]i) in response to JMV-180.
1. Materials:
-
Pancreatic acini or cells expressing CCK-A receptors.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4).
-
JMV-180 and CCK-8.
-
Fluorometric imaging plate reader or a fluorescence microscope.
2. Procedure:
-
Load the cells with the Ca²⁺ indicator dye by incubating them with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove the extracellular dye.
-
Place the cells in the fluorometer.
-
Establish a stable baseline fluorescence reading.
-
Add JMV-180 or CCK-8 at various concentrations and continuously record the fluorescence signal. For Fura-2, record the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record the fluorescence intensity with excitation at ~490 nm and emission at ~520 nm.
3. Data Analysis:
-
The change in fluorescence is proportional to the change in [Ca²⁺]i.
-
Quantify the peak fluorescence response or the area under the curve.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.
Conclusion
The experimental data strongly support the specificity of JMV-180 for the CCK-A receptor. Its unique profile as a partial agonist, which distinguishes it from the endogenous full agonist CCK-8, makes it a valuable tool for dissecting the complex signaling pathways mediated by the CCK-A receptor. This guide provides researchers with the necessary comparative data and detailed methodologies to effectively utilize JMV-180 in their studies.
References
A Comparative Guide to JMV-180 and Non-Peptidic CCK Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cholecystokinin (CCK) receptor ligand JMV-180 and a selection of non-peptidic CCK antagonists. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds, supported by experimental data, to inform future research and drug development efforts.
Introduction to CCK Receptor Ligands
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and a neurotransmitter in the central nervous system. Its diverse physiological roles, including regulation of pancreatic enzyme secretion, gallbladder contraction, satiety, and anxiety, are mediated through two main G-protein coupled receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). The development of selective ligands for these receptors is of significant interest for therapeutic applications ranging from digestive disorders to neurological conditions.
This guide focuses on JMV-180, a peptidic CCK analogue, and compares its properties to those of prominent non-peptidic CCK-A receptor antagonists, namely Devazepide, Lorglumide, and Lintitript.
Mechanism of Action and Signaling Pathways
JMV-180: A Biased Ligand with a Dual Personality
JMV-180 is a CCK analogue that exhibits a unique pharmacological profile, acting as a biased ligand at the CCK-A receptor. Its mechanism of action is dependent on the receptor's affinity state. The CCK-A receptor is understood to exist in two affinity states: a high-affinity state and a low-affinity state.
-
High-Affinity State: JMV-180 acts as a partial agonist at the high-affinity CCK-A receptor. This interaction is responsible for stimulating physiological responses such as amylase secretion from pancreatic acinar cells.
-
Low-Affinity State: In contrast, JMV-180 functions as a competitive antagonist at the low-affinity CCK-A receptor. This antagonistic action can inhibit the effects of full agonists like CCK-8 at this receptor state.
This dual activity makes JMV-180 a valuable tool for dissecting the roles of the different CCK-A receptor affinity states in cellular signaling.
Non-Peptidic Antagonists: Competitive Inhibition
Devazepide, Lorglumide, and Lintitript are all non-peptidic, small molecule antagonists of the CCK-A receptor. Unlike JMV-180, they act as competitive antagonists at the CCK-A receptor, blocking the binding of endogenous CCK and other agonists. This blockade inhibits the downstream signaling pathways activated by the receptor.
Signaling Pathway
The primary signaling pathway coupled to the CCK-A receptor involves the activation of Phospholipase C (PLC). Upon agonist binding, the receptor activates Gq/11 proteins, which in turn stimulate PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the physiological response, such as enzyme secretion from pancreatic acini. Both JMV-180 (in its agonist role) and CCK activate this pathway, while the non-peptidic antagonists competitively inhibit it.
Figure 1: CCK-A Receptor Signaling Pathway.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of JMV-180 and the non-peptidic CCK antagonists.
Table 1: Binding Affinity (Ki) at CCK-A Receptors
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| JMV-180 | 2.2 (High-affinity) | Rat Pancreatic Acini | ¹²⁵I-CCK-8 | [1] |
| 19 (Low-affinity) | [1] | |||
| Devazepide | 0.081 | Rat Pancreas | ¹²⁵I-CCK | [2] |
| Lorglumide | 84 | Human CCK1 (1321N1 cells) | ³H-CCK-8 | [3] |
| Lintitript | 0.2 | Rat Pancreas | ¹²⁵I-CCK | [4] |
Table 2: Functional Potency (IC50 / pA2)
| Compound | Potency | Assay | Agonist | Reference |
| JMV-180 | pA2 = 7.5 | Amylase Release (Rabbit) | CCK-8 | |
| Devazepide | IC50 = 81 pM | CCK Receptor Binding (Rat Pancreas) | ¹²⁵I-CCK | |
| Lorglumide | pA2 = 7.31 | Amylase Release (Rat) | Caerulein | [No source found] |
| Lintitript | EC50 = 6 nM | CCK-A Receptor Binding | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize these compounds.
Radioligand Binding Assay (Competitive)
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Figure 2: Radioligand Binding Assay Workflow.
Protocol Steps:
-
Receptor Preparation: Isolate cell membranes containing the CCK-A receptor from a suitable source, such as rat pancreas or a cell line overexpressing the receptor.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled CCK-A receptor ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of the unlabeled test compound (JMV-180, Devazepide, etc.). Include control wells with only the radioligand (total binding) and with the radioligand plus a high concentration of an unlabeled ligand (non-specific binding).
-
Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter that traps the membranes.
-
Measurement: Quantify the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration to generate a dose-response curve and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Pancreatic Acinar Cell Amylase Release Assay
This functional assay measures the ability of a compound to stimulate or inhibit amylase secretion from isolated pancreatic acinar cells.
Figure 3: Amylase Release Assay Workflow.
Protocol Steps:
-
Isolation of Pancreatic Acini: Isolate pancreatic acini from rodents by collagenase digestion of the pancreas followed by mechanical shearing.
-
Incubation: Resuspend the isolated acini in a physiological buffer and incubate them with varying concentrations of the test compound (e.g., JMV-180 to test for agonist activity) or with a fixed concentration of a known agonist (e.g., CCK-8) in the presence of varying concentrations of the test compound (to test for antagonist activity).
-
Separation: After a defined incubation period, terminate the reaction and separate the acinar cells from the incubation medium by centrifugation.
-
Amylase Measurement: Collect the supernatant and measure the amylase activity using a commercially available kit or a standard enzymatic assay (e.g., based on the hydrolysis of a chromogenic substrate).
-
Data Analysis: Express the amount of amylase released into the supernatant as a percentage of the total amylase content in the acinar cells. For agonists, plot the percentage of amylase release against the log of the compound concentration to determine the EC50. For antagonists, plot the response to the agonist in the presence of the antagonist to determine the IC50 or pA2 value.
Conclusion
JMV-180 and the non-peptidic antagonists Devazepide, Lorglumide, and Lintitript represent two distinct classes of CCK-A receptor ligands. JMV-180's unique profile as a biased ligand, with both partial agonist and antagonist properties depending on the receptor's affinity state, makes it an invaluable research tool for elucidating the complexities of CCK-A receptor signaling. In contrast, the non-peptidic antagonists offer potent and selective competitive inhibition of the CCK-A receptor, providing a different but equally important approach for studying CCK physiology and for potential therapeutic development. The choice between these compounds will depend on the specific research question and the desired pharmacological effect.
References
Replicating Published Findings on Cholecystokinin's Intracellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intracellular signaling pathways activated by Cholecystokinin (CCK), with a focus on providing the necessary information to replicate published findings. It objectively compares the signaling cascades initiated by the two CCK receptor subtypes, CCK1R and CCK2R, and presents supporting experimental data and detailed protocols.
Overview of Cholecystokinin (CCK) Signaling
Cholecystokinin is a peptide hormone and neurotransmitter that plays crucial roles in digestive processes and the central nervous system.[1] Its effects are mediated through two G protein-coupled receptors (GPCRs), the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R).[2][3] While sharing structural homology, these receptors exhibit distinct ligand affinities and can initiate diverse intracellular signaling cascades.[4] CCK1R shows high affinity for sulfated CCK analogs, whereas CCK2R binds both sulfated and non-sulfated CCK and gastrin with similar high affinity.[3]
Upon ligand binding, both CCK1R and CCK2R primarily couple to Gq proteins, leading to the activation of Phospholipase C (PLC). This initiates the canonical Gq pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Beyond this primary pathway, CCK receptor activation leads to the stimulation of several other important signaling cascades, including:
-
Mitogen-Activated Protein Kinase (MAPK) pathways: Both receptors can activate the ERK, JNK, and p38 MAPK pathways, which are involved in regulating cell proliferation, differentiation, and stress responses.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and growth, is also activated by CCK receptors.
-
NF-κB Signaling: Activation of the transcription factor NF-κB, which plays a key role in inflammatory responses, has been observed following CCK receptor stimulation.
-
cAMP/PKA Pathway: While the Gq pathway is predominant, CCK1R can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).
The specific signaling pathways activated and the magnitude of the response can vary depending on the receptor subtype, the specific ligand, and the cellular context.
Comparative Analysis of CCK Receptor Signaling
This section provides a comparative summary of the signaling properties of CCK1R and CCK2R, focusing on quantitative data from published studies.
Ligand Potency (EC50) for Receptor Activation
The following table summarizes the half-maximal effective concentrations (EC50) for CCK and related peptides in activating various signaling pathways through CCK1R and CCK2R. These values are indicative of the ligand's potency at each receptor subtype.
| Receptor | Ligand | Signaling Pathway | Cell Type | EC50 (nM) | Reference |
| CCK1R | CCK-8S | Calcium Mobilization | CHO-cCCK1R | 5.41 ± 1.15 | |
| CCK-4 | Calcium Mobilization | CHO-cCCK1R | > 100 | ||
| CCK-8S | MAPK/ERK Signaling | CHO-cCCK1R | 1.85 ± 0.67 | ||
| CCK-4 | MAPK/ERK Signaling | CHO-cCCK1R | > 100 | ||
| CCK-8S | cAMP/PKA Signaling | CHO-cCCK1R | 5.76 | ||
| CCK Octapeptide | Calcium Flux | HiTSeeker CCKAR | 0.417 | ||
| CCK2R | CCK-8S | Calcium Mobilization | CHO-cCCK2R | 1.93 ± 0.70 | |
| CCK-4 | Calcium Mobilization | CHO-cCCK2R | 0.91 ± 0.49 | ||
| Gastrin-17 | Histamine Release | Rabbit Fundic Cells | ~0.2 | ||
| CCK-8 | Histamine Release | Rabbit Fundic Cells | ~0.2 | ||
| CCK-8S | MAPK/ERK Signaling | CHO-cCCK2R | 1.90 ± 0.88 | ||
| CCK-4 | MAPK/ERK Signaling | CHO-cCCK2R | 2.14 ± 1.25 | ||
| CCK-8S | cAMP/PKA Signaling | CHO-cCCK2R | 29.56 | ||
| CCK-4 | cAMP/PKA Signaling | CHO-cCCK2R | 89.66 |
Experimental Protocols for Replicating Key Findings
This section provides detailed methodologies for key experiments used to study CCK intracellular signaling.
Measurement of Intracellular Calcium Mobilization
Principle: This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium concentration ([Ca2+]i) following CCK receptor activation. These indicators exhibit a change in their fluorescent properties upon binding to calcium.
Materials:
-
Cells expressing CCK1R or CCK2R (e.g., CHO, HEK293, or a relevant native cell line)
-
Culture medium (e.g., DMEM, F-12)
-
Fura-2 AM or Fluo-4 AM fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
CCK-8, gastrin, or other ligands of interest
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation/emission (for Fluo-4).
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) or Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.05%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.
-
Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a few minutes to establish a stable signal.
-
Ligand Addition: Add the CCK agonist at various concentrations to the wells.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. For Fura-2, measure the emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm. For Fluo-4, measure the emission at ~515 nm with excitation at ~495 nm.
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380).
-
For Fluo-4, express the fluorescence as a change relative to the baseline (F/F0).
-
Plot the peak change in fluorescence ratio or intensity against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Western Blot Analysis of MAPK and PI3K/Akt Pathway Activation
Principle: This protocol describes the use of Western blotting to detect the phosphorylation and thus activation of key proteins in the MAPK (e.g., ERK1/2) and PI3K/Akt (e.g., Akt) signaling pathways.
Materials:
-
Cells expressing CCK1R or CCK2R
-
Culture medium
-
CCK-8, gastrin, or other ligands of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies for ERK1/2, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-16 hours before stimulation. Treat cells with different concentrations of CCK agonist for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): To detect the total protein levels as a loading control, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-ERK1/2 or anti-Akt).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band.
NF-κB Activation Assay (Nuclear Translocation)
Principle: This protocol describes an immunofluorescence-based method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Materials:
-
Cells expressing CCK1R or CCK2R
-
Culture medium
-
CCK-8, gastrin, or other ligands of interest
-
Coverslips or imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or in imaging plates. Starve the cells and then treat with CCK agonist for various time points.
-
Fixation: Wash the cells with PBS and then fix them with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10-15 minutes.
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS. Incubate with DAPI or Hoechst stain for 5-10 minutes to visualize the nuclei.
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal in multiple cells for each condition. An increase in this ratio indicates NF-κB activation.
Visualizations of Signaling Pathways and Workflows
CCK Receptor Signaling Pathways
Caption: Overview of major intracellular signaling pathways activated by CCK1R and CCK2R.
Experimental Workflow for Intracellular Calcium Measurement
Caption: A typical experimental workflow for measuring intracellular calcium mobilization.
Experimental Workflow for Western Blot Analysis
References
- 1. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Cholecystokinin-J
This document provides a procedural framework for the safe handling and disposal of Cholecystokinin-J, a bioactive peptide likely utilized in research settings for its role in digestive processes and neurological signaling.[1] Adherence to these guidelines is critical to mitigate potential environmental and health impacts.
I. Immediate Safety and Handling Protocols
Proper handling of peptide hormones like this compound is paramount to ensure researcher safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (lyophilized powder or solution).
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or perforations before use.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator may be necessary. Consult your institution's EHS for specific guidance.
Spill Response: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
Containment: For small spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain the substance.
-
Decontamination: Clean the spill area with an appropriate disinfectant or detergent solution, followed by water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous chemical waste.[2][3]
II. Proper Disposal Procedures for this compound
The primary principle for the disposal of bioactive peptides is to prevent their release into the environment.[4] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials that have come into contact with this compound, including unused or expired product, contaminated labware (e.g., pipette tips, vials, tubes), and spill cleanup materials, must be segregated as chemical waste.
-
Containerization:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-proof sharps container labeled for chemical waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be collected in a clearly labeled, leak-proof container or a designated chemical waste bag.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, shatter-resistant container (e.g., a high-density polyethylene bottle). The container must be clearly labeled with the full chemical name ("this compound Waste") and any known hazards.
-
-
Labeling: All waste containers must be accurately labeled with the contents and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by a certified hazardous waste disposal service.
-
Professional Disposal: The standard and recommended method for the final disposal of peptide-based compounds is incineration under controlled conditions by a licensed hazardous waste management facility. This ensures the complete destruction of the biologically active peptide.
III. Data Presentation: Safety and Handling Summary
As specific quantitative data for the disposal of this compound is not available, the following table summarizes key handling and safety information derived from analogous compounds.
| Parameter | Guideline | Rationale |
| Storage (Lyophilized) | Store at -20°C or colder in a desiccated environment. | Prevents degradation and maintains peptide integrity. |
| Storage (Reconstituted) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | Minimizes degradation from repeated temperature changes. |
| Personal Protective Equipment (PPE) | Lab coat, gloves (nitrile), safety glasses/goggles. | Prevents skin and eye contact with the bioactive compound. |
| Spill Cleanup | Absorb with inert material; clean area with detergent/disinfectant. | Contains the spill and decontaminates the work surface. |
| Waste Classification | Hazardous Chemical Waste. | Ensures proper handling and prevents environmental release. |
| Final Disposal Method | Incineration by a licensed facility. | Guarantees complete destruction of the bioactive peptide. |
IV. Experimental Protocols: Inactivation Considerations
Mandatory Visualizations
Diagram 1: Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Cholecystokinin-J
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Cholecystokinin-J (CCK-J). Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research. While specific data for "this compound" is not available, the following recommendations are based on best practices for handling potent, biologically active peptides like Cholecystokinin and its analogues.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize the risk of exposure through inhalation, ingestion, or skin contact. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors when handling solutions.[1][2][3][4] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder or when handling larger volumes.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides. Consider double-gloving for added protection when handling concentrated solutions. All gloves should be inspected for damage before use and changed immediately if contaminated. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a thorough risk assessment. |
Operational Plan: From Receipt to Use
This section provides a step-by-step guide for the safe handling of CCK-J throughout the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the packaging is compromised, consult your institution's Environmental Health and Safety (EHS) office immediately.
-
Storage of Lyophilized Peptide: For long-term stability, store the lyophilized CCK-J powder in a tightly sealed, light-protective, and desiccated container at -20°C or preferably -80°C.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
Reconstitution and Aliquoting
-
Preparation: Perform all reconstitution procedures within a chemical fume hood to minimize inhalation exposure.
-
Solvent Selection: Use a sterile, appropriate solvent as recommended by the supplier. For many peptides, this may be sterile bacteriostatic water or a specific buffer. For more hydrophobic peptides, a small amount of an organic solvent like DMSO may be required for initial dissolution, followed by dilution with an aqueous buffer.
-
Reconstitution Technique: Gently add the selected solvent to the vial containing the lyophilized peptide. Avoid shaking; instead, gently swirl or vortex at a low speed to dissolve the peptide.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, divide the reconstituted solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Storage of Reconstituted Peptide: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2°C–8°C may be acceptable, but consult the manufacturer's data sheet for specific recommendations.
-
Labeling: Clearly label all aliquots with the peptide name, concentration, date of reconstitution, and any relevant hazard information.
Experimental Use
-
Handling: Always wear the appropriate PPE when handling CCK-J solutions.
-
Work Area: Designate a specific area for working with CCK-J to prevent cross-contamination.
-
Spill Response: Ensure a spill kit is readily available. In the event of a spill, contain the liquid with absorbent materials, decontaminate the area (e.g., with a 10% bleach solution), and dispose of all contaminated materials as hazardous waste.
Disposal Plan: Managing CCK-J Waste
Proper disposal of CCK-J and contaminated materials is critical to prevent environmental release and ensure a safe workplace. Always adhere to local, state, and federal regulations.
Liquid Waste Disposal
For liquid waste containing CCK-J, chemical inactivation is the preferred method before disposal. This process denatures the peptide, rendering it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: A 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) is a common and effective choice. Alternatively, 1 M sodium hydroxide (NaOH) or 1 M hydrochloric acid (HCl) can be used.
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution. Allow the mixture to sit for a sufficient time (e.g., at least 30 minutes) to ensure complete inactivation.
-
Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent.
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always verify with your institution's EHS department before drain disposal.
Solid Waste Disposal
Solid waste contaminated with CCK-J, such as pipette tips, gloves, empty vials, and absorbent materials from spills, must be segregated and disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste contractor. The primary method for the final disposal of such waste is typically incineration under controlled conditions.
Visualizing the Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
